molecular formula C₂₂H₁₇D₃N₈O₅S₄ B1159310 PPI 0903M-d3

PPI 0903M-d3

Cat. No.: B1159310
M. Wt: 607.72
Attention: For research use only. Not for human or veterinary use.
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Description

PPI 0903M-d3, also known as PPI 0903M-d3, is a useful research compound. Its molecular formula is C₂₂H₁₇D₃N₈O₅S₄ and its molecular weight is 607.72. The purity is usually 95%.
BenchChem offers high-quality PPI 0903M-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PPI 0903M-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₂H₁₇D₃N₈O₅S₄

Molecular Weight

607.72

Synonyms

4-[2-[[(6R,7R)-7-[[(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium, Inner Salt-d3;  _x000B_T 91825-d3; 

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Bioanalytical Characterization of PPI 0903M-d3 (Deuterated Ceftaroline)

[1]

Executive Summary & Chemical Identity

PPI 0903M-d3 is the deuterated isotopologue of Ceftaroline (coded as PPI-0903M or T-91825).[1] It serves as the critical Internal Standard (IS) for the quantitative bioanalysis of Ceftaroline in biological matrices via LC-MS/MS.[1]

  • Parent Drug (Prodrug): Ceftaroline Fosamil (PPI-0903 / TAK-599).[1][2]

  • Active Metabolite (Analyte): Ceftaroline (PPI-0903M).[1][2]

  • Internal Standard: Ceftaroline-d3 (PPI 0903M-d3).[1]

Note on Nomenclature: The "PPI" designation originates from Peninsula Pharmaceuticals (acquired by Johnson & Johnson/Forest Labs). "PPI-0903" refers to the phosphono-prodrug, while "M" denotes the active metabolite formed via phosphatase hydrolysis in vivo.[1]

Chemical Structure & Molecular Weight

The deuterated standard typically incorporates three deuterium atoms (

1
PropertyActive Analyte (PPI 0903M)Internal Standard (PPI 0903M-d3)
Common Name CeftarolineCeftaroline-d3
Chemical Formula

(Cation)

Molecular Weight 604.69 g/mol (Zwitterion)~607.71 g/mol
Monoisotopic Mass 604.04 Da607.06 Da
MS Polarity Positive ESI (

or

)
Positive ESI
Key Moiety N-methylpyridinium / 1,2,4-thiadiazoled3-N-methylpyridinium (Typical)

Structural Integrity & Metabolic Context

Understanding the relationship between the prodrug, the analyte, and the internal standard is vital for assay development. The prodrug (Fosamil) is rapidly converted to Ceftaroline; therefore, PK studies quantify PPI 0903M , not the prodrug.

Metabolic Pathway & Degradation Logic

The following diagram illustrates the conversion of the prodrug to the active analyte and the role of the IS in tracking this specific molecule.

Ceftaroline_MetabolismProdrugPPI-0903(Ceftaroline Fosamil)MW: 684.7AnalytePPI-0903M(Active Ceftaroline)MW: 604.7Prodrug->AnalyteRapid HydrolysisEnzymePlasma PhosphatasesEnzyme->ProdrugDegradantOpen-RingMetabolitesAnalyte->DegradantB-Lactam HydrolysisISPPI 0903M-d3(Internal Standard)MW: ~607.7IS->AnalyteCo-Elution / Normalization

Figure 1: Metabolic conversion of PPI-0903 to PPI-0903M and the structural equivalence of the d3-Internal Standard.

Bioanalytical Methodology (LC-MS/MS)

The quantification of Ceftaroline requires rigorous control of matrix effects, for which PPI 0903M-d3 is the gold standard.[1]

Mass Spectrometry Parameters

The cationic nature of the N-methyl pyridinium group makes Ceftaroline highly sensitive in Positive Electrospray Ionization (ESI+) mode.[1]

  • Ion Source: ESI Positive.[1]

  • Precursor Ion (Analyte): m/z 605.1

    
    
    
  • Precursor Ion (IS): m/z 608.1

    
    [1]
    
  • Common Transitions (MRM):

    • Analyte:

      
       (Pyridinium-thiazole fragment).[1]
      
    • IS (d3):

      
       (Mass shift retained in fragment).[1]
      
Sample Preparation Protocol

Ceftaroline contains a beta-lactam ring susceptible to hydrolysis and an oxime group prone to isomerization.[1] The extraction protocol must minimize time at room temperature.

Recommended Workflow: Protein Precipitation (PPT)

  • Thawing: Thaw plasma samples on wet ice (4°C). Do not use a water bath.[1]

  • IS Addition: Add 50 µL of PPI 0903M-d3 working solution (e.g., 500 ng/mL in 50% Methanol) to 100 µL of plasma.

  • Precipitation: Add 300 µL of chilled Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: The formic acid acidifies the sample, stabilizing the beta-lactam ring during the spin.[1]

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 13,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant to a clean plate and dilute 1:1 with water (to improve peak shape on C18 columns).

Experimental Workflow Diagram

Bioanalytical_WorkflowSamplePlasma Sample(Contains PPI-0903M)IS_AddAdd PPI 0903M-d3(Internal Standard)Sample->IS_AddPPTProtein Precipitation(ACN + 0.1% FA)IS_Add->PPTMixSpinCentrifuge(13k g, 4°C)PPT->SpinPrecipitate ProteinsLCMSLC-MS/MS Analysis(C18 Column, ESI+)Spin->LCMSInject SupernatantDataQuantification(Ratio Analyte/IS)LCMS->DataCalc. Area Ratio

Figure 2: Step-by-step bioanalytical extraction workflow utilizing PPI 0903M-d3.

Stability & Handling

As a Senior Application Scientist, I must emphasize that Ceftaroline is unstable in biological matrices at physiological pH.

  • Stock Storage: Store PPI 0903M-d3 powder at -20°C or -80°C, protected from light.

  • Solution Stability: Deuterated standards can undergo deuterium-hydrogen exchange (D/H exchange) if stored in protic solvents at high/low pH for extended periods.[1] Prepare fresh working solutions in neutral solvents (e.g., 50/50 Water/Methanol) weekly.[1]

  • Dimerization: Ceftaroline can form dimers via the thio-group.[1] Ensure the presence of a reducing agent (like DTT) only if validation data supports it, though acidification is usually sufficient for short-term processing.[1]

References

  • FDA Center for Drug Evaluation and Research. (2010).[1] Application Number: 200327Orig1s000 - Chemistry Review (Ceftaroline Fosamil).[1] Retrieved from [Link][1]

  • Steed, M. E., & Rybak, M. J. (2010).[1] Ceftaroline: a new broad-spectrum cephalosporin.[1] Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 30(4), 375-389.[1] [Link][1]

  • Clinical Infectious Diseases. (2011). Ceftaroline: A Novel Cephalosporin with Activity against Methicillin-resistant Staphylococcus aureus.[1][2] Oxford Academic.[1] [Link]

Technical Whitepaper: Bioanalytical Implementation of Deuterated Ceftaroline Standards

Author: BenchChem Technical Support Team. Date: February 2026

Focus: High-Precision Quantification of Ceftaroline (Active Metabolite) in Biological Matrices via LC-MS/MS.

Executive Summary & Chemical Basis

Ceftaroline (CPT) is the bioactive metabolite of the prodrug Ceftaroline Fosamil , a fifth-generation cephalosporin exhibiting potent activity against MRSA and Streptococcus pneumoniae. In clinical and preclinical bioanalysis, the quantification of Ceftaroline presents specific challenges due to the instability of the beta-lactam ring and the rapid ex vivo hydrolysis of the prodrug.

This guide details the implementation of Ceftaroline-d3 (a stable isotope-labeled internal standard) to ensure regulatory-grade accuracy (FDA/EMA) in LC-MS/MS workflows. The use of a deuterated standard is not merely a procedural formality; it is a chemical necessity to compensate for the significant matrix effects (ion suppression) observed in plasma and lung epithelial lining fluid (ELF).

Metabolic Pathway & Analyte Definition

The prodrug Ceftaroline Fosamil is rapidly converted by plasma phosphatases to Ceftaroline.[1][2][3] Subsequently, the beta-lactam ring can open to form the inactive metabolite Ceftaroline M-1 .[4][5][6][7]

MetabolicPathway Fosamil Ceftaroline Fosamil (Prodrug) Ceftaroline Ceftaroline (Active Metabolite) Fosamil->Ceftaroline Phosphatase Hydrolysis (Rapid, <5 min in vivo) M1 Ceftaroline M-1 (Inactive Open-Ring) Ceftaroline->M1 Beta-Lactam Hydrolysis (Spontaneous/Enzymatic)

Figure 1: Metabolic trajectory of Ceftaroline.[5][8] Bioanalytical assays must stabilize the 'Active Metabolite' node to prevent degradation into M-1.

The Deuterated Standard: Ceftaroline-d3

To achieve robust quantification, Ceftaroline-d3 is the preferred Internal Standard (IS). It typically contains three deuterium atoms on the N-methyl group of the pyridinium ring.

Why Deuterium?
  • Co-elution: Ceftaroline-d3 co-elutes perfectly with the analyte, experiencing the exact same ionization suppression or enhancement from the biological matrix at the electrospray source.

  • Correction: It corrects for variability in extraction recovery (Protein Precipitation) and injection volume.

  • Cross-Talk Avoidance: The +3 Da mass shift (m/z 605 → 608) is sufficient to avoid isotopic overlap, provided the mass spectrometer resolution is adequate.

Experimental Protocol: LC-MS/MS Workflow

Objective: Quantify Ceftaroline in Human Plasma (K2EDTA). Range: 0.1 – 50 µg/mL.

Reagents & Standards
  • Analyte: Ceftaroline (Target m/z: 605.1)[9]

  • Internal Standard: Ceftaroline-d3 (Target m/z: 608.1)[9]

  • Matrix: Human Plasma (K2EDTA)[9]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Sample Preparation (Protein Precipitation)

The instability of beta-lactams requires rapid processing at low temperatures.

  • Thawing: Thaw plasma samples in an ice bath (4°C). Never thaw at room temperature or 37°C to minimize M-1 formation.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Ceftaroline-d3 working solution (e.g., 5 µg/mL in 50:50 MeOH:H2O).

  • Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the beta-lactam ring during extraction.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase A (Water + 0.1% FA).

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters Acquity BEH C18.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.[9][10][11][12][13]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[9]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Desalting
2.5 90 Elution
3.0 90 Wash
3.1 5 Re-equilibration

| 5.0 | 5 | Stop |[9]

Mass Spectrometry (ESI+ MRM):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ceftaroline 605.1 208.1 25

| Ceftaroline-d3 | 608.1 | 211.1 | 25 |[9]

Note: The product ion m/z 208 corresponds to the cleavage of the pyridinium-thiazole moiety. In Ceftaroline-d3, this moiety carries the label, shifting it to m/z 211.

Visualizing the Workflow

The following diagram illustrates the critical path from sample collection to data acquisition, highlighting the stabilization steps.

BioanalyticalWorkflow Sample Plasma Sample (K2EDTA) IceBath Ice Bath Thaw (4°C) Sample->IceBath Prevent Hydrolysis IS_Add Add Ceftaroline-d3 (Internal Standard) IceBath->IS_Add Precip Protein Precipitation (MeOH + 0.1% FA) IS_Add->Precip Matrix Normalization Centrifuge Centrifuge (14k rpm, 4°C) Precip->Centrifuge Supernatant Supernatant Extraction Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Inject 5 µL

Figure 2: Step-by-step bioanalytical workflow emphasizing temperature control and IS integration.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is trustworthy (E-E-A-T), the following validation parameters must be met.

Stability Assessment (Critical)

Ceftaroline is prone to degradation. You must validate stability under these conditions:

  • Bench-top Stability: 4 hours on ice (Do not test at Room Temp).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler Stability: 24 hours at 4°C (Post-extraction).

Linearity & Sensitivity
  • LLOQ (Lower Limit of Quantification): 0.1 µg/mL (S/N > 10).[9]

  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     using a 
    
    
    
    weighted linear regression.
Troubleshooting Matrix Effects

If the Ceftaroline-d3 signal varies by >15% between pure solvent and plasma extracts, you have significant matrix effects.

  • Solution: Increase the dilution factor of the supernatant or switch to a HILIC column to separate phospholipids from the analyte.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][6][10][13][14] Link

  • Pan, K., et al. (2016). Simultaneous determination of ceftaroline, daptomycin, linezolid and rifampicin concentrations in human plasma by on-line solid phase extraction coupled to high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link[9]

  • Soraluce, A., et al. (2021). Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies. Pharmaceutics. Link

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4][8][10][15] Link

Sources

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Determination of Novel Compounds: A Case Study with PPI 0903M-d3 in Methanol and Acetonitrile

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a potential therapeutic is its solubility. Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, profoundly influences a compound's bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1] Poor solubility can lead to erratic absorption, suboptimal in vivo exposure, and significant hurdles in developing a deliverable dosage form, often resulting in the termination of an otherwise potent compound's development.[2]

This guide provides a comprehensive framework for determining the solubility of a novel, potentially proprietary compound, using "PPI 0903M-d3" as a case study. The "-d3" designation suggests this is a deuterated variant of a parent compound, likely synthesized for use in pharmacokinetic or metabolic studies where mass-based differentiation is crucial. Given the absence of publicly available data for this specific molecule, this guide will focus on establishing a robust, self-validating experimental protocol to accurately measure its solubility in two common organic solvents: methanol and acetonitrile. These solvents are frequently employed in early-stage drug discovery for sample preparation, analytical method development (such as HPLC and LC-MS), and initial formulation screening.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale, enabling the reader to not only execute the described protocols but also to adapt them to different compounds and analytical setups.

Understanding the Physicochemical Landscape: PPI 0903M-d3, Methanol, and Acetonitrile

While specific data for PPI 0903M-d3 is not publicly available, we can infer certain characteristics based on its likely role as a drug-like small molecule. Such compounds often possess a complex arrangement of functional groups that dictate their polarity and potential for intermolecular interactions.

Methanol (CH₃OH) is a polar protic solvent. Its hydroxyl group can act as both a hydrogen bond donor and acceptor. This makes it particularly effective at solvating polar molecules and those with hydrogen bonding capabilities.

Acetonitrile (CH₃CN) is a polar aprotic solvent. It has a significant dipole moment but lacks a hydrogen atom bonded to an electronegative atom, meaning it can only act as a hydrogen bond acceptor. Its properties make it a versatile solvent in reversed-phase chromatography.

The differential solubility of PPI 0903M-d3 in these two solvents will provide initial insights into its polarity and the dominant intermolecular forces that govern its solvation.

Experimental Design: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at equilibrium.[2] The "shake-flask" method is the gold standard for determining thermodynamic solubility and will be the focus of our primary protocol.[3][4]

  • Kinetic Solubility: This measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous buffer.[2] While useful for high-throughput screening, it does not represent true equilibrium and can be influenced by the initial solvent and precipitation kinetics.[4]

For the purpose of obtaining definitive and formulation-relevant data, this guide will detail the determination of thermodynamic solubility .

Protocol: High-Precision Thermodynamic Solubility Determination of PPI 0903M-d3

This protocol is designed as a self-validating system, incorporating steps to ensure equilibrium is reached and that the analytical measurements are accurate and reproducible.

PART 1: Materials and Instrumentation
  • Compound: PPI 0903M-d3 (solid, of known purity)

  • Solvents: HPLC-grade Methanol, HPLC-grade Acetonitrile

  • Equipment:

    • Analytical balance (readable to at least 0.01 mg)

    • 2 mL glass vials with screw caps and PTFE septa

    • Vortex mixer

    • Thermostatically controlled shaker or rotator (e.g., orbital shaker) set to a constant temperature (e.g., 25 °C)

    • Centrifuge capable of handling 2 mL vials

    • Calibrated positive displacement pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

    • Syringe filters (0.22 µm, compatible with the solvents)

PART 2: Experimental Workflow

The workflow is designed to determine the saturation concentration of PPI 0903M-d3 in each solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Analysis A Weigh excess PPI 0903M-d3 into vials B Add precise volume of solvent (Methanol or Acetonitrile) A->B C Seal vials and vortex thoroughly B->C D Incubate on shaker at constant temperature (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant with 0.22 µm syringe filter E->F G Prepare serial dilutions of the clear filtrate F->G H Analyze dilutions by validated HPLC-UV or LC-MS method G->H I Construct calibration curve from standards H->I J Quantify PPI 0903M-d3 concentration in saturated solution I->J K Report solubility (e.g., in mg/mL) J->K

Caption: Experimental workflow for thermodynamic solubility determination.

PART 3: Step-by-Step Methodology

1. Preparation of the Saturated Solution (The "Excess Solid" Method[1])

  • Rationale: Adding an excess of the solid compound ensures that the resulting solution will be saturated, a prerequisite for measuring thermodynamic solubility.

  • Procedure:

    • Tare a 2 mL glass vial on the analytical balance.

    • Add approximately 5-10 mg of PPI 0903M-d3 to the vial. The exact mass is not critical, but it must be in excess of what is expected to dissolve, and there must be visible solid remaining at the end of the experiment.

    • Precisely add 1.0 mL of the chosen solvent (methanol or acetonitrile) to the vial using a calibrated pipette.

    • Securely cap the vial.

    • Repeat this process in triplicate for each solvent to ensure reproducibility. Include a solvent-only blank.

2. Equilibration

  • Rationale: Achieving a true thermodynamic equilibrium is time-dependent. Agitation at a constant temperature ensures the system reaches a steady state where the rate of dissolution equals the rate of precipitation. A 24-48 hour period is typically sufficient for most small molecules.

  • Procedure:

    • Vortex the vials vigorously for 1-2 minutes to break up any clumps of solid.

    • Place the vials in a thermostatically controlled shaker set to 25 °C (or another relevant temperature).

    • Agitate the samples for 24 to 48 hours. A visual check at 24 and 48 hours should confirm the continued presence of undissolved solid.

3. Sample Separation and Preparation

  • Rationale: It is critical to separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by temperature changes). Centrifugation followed by filtration ensures a particle-free solution for analysis.

  • Procedure:

    • Remove the vials from the shaker.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step removes any remaining fine particulates. Crucially, the first few drops should be discarded to saturate any potential binding sites on the filter membrane.

    • Prepare a series of accurate dilutions of the clear filtrate using the same solvent. The dilution factor will depend on the linear range of the analytical method.

4. Quantitative Analysis (HPLC-UV Example)

  • Rationale: A validated, specific, and sensitive analytical method is required to accurately quantify the concentration of the dissolved compound. HPLC with UV detection is a common and robust choice.

  • Procedure:

    • Method Development: Develop an HPLC method capable of resolving PPI 0903M-d3 from any potential impurities. A C18 column with a mobile phase gradient of water and either methanol or acetonitrile is a common starting point.

    • Calibration Curve: Prepare a set of at least five calibration standards of PPI 0903M-d3 of known concentration in the same solvent used for the solubility test. The expected solubility should fall within the range of this curve.

    • Analysis: Inject the calibration standards, the diluted samples, and a blank.

    • Quantification: Plot the peak area from the HPLC chromatogram against the known concentration of the standards to generate a linear regression curve. Use the equation of this line to calculate the concentration of PPI 0903M-d3 in your diluted samples.

5. Data Calculation and Reporting

  • Calculation: Multiply the determined concentration of the diluted sample by the dilution factor to obtain the final solubility value.

    • Solubility (mg/mL) = Concentration from curve (mg/mL) x Dilution Factor

  • Reporting: The solubility of PPI 0903M-d3 in methanol and acetonitrile should be reported in mg/mL or mol/L at the specified temperature (e.g., 25 °C). The results should be presented as the mean ± standard deviation of the triplicate measurements.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear table for easy comparison.

Table 1: Thermodynamic Solubility of PPI 0903M-d3 at 25 °C

SolventReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
Methanol[Insert Value][Insert Value][Insert Value][Calculate Mean][Calculate SD]
Acetonitrile[Insert Value][Insert Value][Insert Value][Calculate Mean][Calculate SD]

A higher solubility in methanol would suggest that PPI 0903M-d3 has significant hydrogen bond donor/acceptor capabilities. Conversely, higher solubility in acetonitrile might indicate that dipole-dipole interactions are more dominant in the solvation process.

Conclusion: From Data to Decision-Making

Determining the solubility of a novel compound like PPI 0903M-d3 in relevant organic solvents is a foundational step in its development journey. The robust, self-validating protocol detailed in this guide provides a reliable method for generating high-quality, decision-enabling data. This information is critical for guiding analytical method development, designing initial formulation strategies, and ultimately, for assessing the viability of a new chemical entity as a potential therapeutic. By understanding not just the "how" but the "why" behind each step, researchers can confidently apply and adapt these principles to accelerate their drug discovery programs.

References

  • ChemAxon. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

Sources

Methodological & Application

PPI 0903M-d3 internal standard for LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision LC-MS/MS Quantification of Ceftaroline (PPI-0903M) Using Deuterated Internal Standard (PPI 0903M-d3)

Executive Summary

Topic: Development and validation of a bioanalytical method for PPI-0903M (Ceftaroline), the active metabolite of the prodrug Ceftaroline Fosamil (PPI-0903), using its stable isotope-labeled analog PPI 0903M-d3 as the Internal Standard (IS).

Audience: Bioanalytical Scientists, DMPK Researchers, and Clinical Pharmacologists.

Core Objective: To provide a robust, self-validating protocol for quantifying PPI-0903M in biological matrices (plasma/serum) that mitigates matrix effects and beta-lactam instability through the precise application of the PPI 0903M-d3 internal standard.

Introduction & Mechanistic Insight

2.1 The Analyte: PPI-0903M (Ceftaroline) Ceftaroline fosamil (PPI-0903) is a fifth-generation cephalosporin prodrug targeting MRSA (Methicillin-Resistant Staphylococcus aureus).[1] Upon intravenous administration, it is rapidly converted by plasma phosphatases into its bioactive form, PPI-0903M (Ceftaroline) .[1][2]

  • Chemical Nature: Zwitterionic beta-lactam.

  • Stability Challenge: The beta-lactam ring is susceptible to hydrolysis, leading to the inactive open-ring metabolite (Ceftaroline M-1).

  • Why PPI 0903M-d3? In LC-MS/MS, co-eluting phospholipids from plasma often cause ionization suppression. An analog IS (like a structural isomer) cannot perfectly track these suppressions. PPI 0903M-d3 (Ceftaroline-d3) co-elutes exactly with the analyte, experiencing the exact same matrix effects, thereby providing theoretically perfect normalization.

2.2 Metabolic Pathway & Analytical Logic The following diagram illustrates the conversion pathway and where the analytical window opens.

Ceftaroline_Pathway Figure 1: Metabolic pathway of PPI-0903 and the role of the d3-Internal Standard. Prodrug PPI-0903 (Ceftaroline Fosamil) Prodrug Active PPI-0903M (Ceftaroline) Active Analyte Prodrug->Active Plasma Phosphatases (Rapid Hydrolysis) Inactive Ceftaroline M-1 (Open Ring) Inactive Metabolite Active->Inactive Spontaneous/Enzymatic Beta-Lactam Hydrolysis IS PPI 0903M-d3 (Internal Standard) Spiked Control IS->Active Co-elution & Normalization

Chemical & Physical Data

ParameterAnalyte (PPI-0903M)Internal Standard (PPI 0903M-d3)
Generic Name CeftarolineCeftaroline-d3
Molecular Formula C₂₂H₂₁N₈O₅S₄⁺C₂₂H₁₈D₃N₈O₅S₄⁺
Monoisotopic Mass ~604.89 Da~607.91 Da (+3 Da shift)
Precursor Ion (ESI+) m/z 605.2 [M+H]⁺m/z 608.2 [M+H]⁺
Key Fragment (Quant) m/z 208.1 (Thiadiazole moiety)m/z 208.1 (Unlabeled fragment) or 211.1 (Labeled)*
Solubility Soluble in DMSO, MeOH/WaterSame as analyte
pKa Basic (Pyridinium) & Acidic (Carboxyl)Same as analyte

*Note: The specific transition for the IS depends on the position of the deuterium label. If the label is on the pyridinium ring (common), the 208 fragment (thiadiazole side) remains unlabeled.

Experimental Protocol

Reagent Preparation
  • Stock Solution (1.0 mg/mL): Dissolve PPI-0903M and PPI 0903M-d3 separately in 50:50 Methanol:Water.

    • Critical: Do not use pure methanol; ceftaroline stability is better in aqueous mixtures. Store at -70°C.

  • Working IS Solution: Dilute PPI 0903M-d3 stock to 500 ng/mL in Acetonitrile (ACN). This serves as both the spiking solution and the precipitating agent.

Sample Preparation (Protein Precipitation)

This method utilizes "Crash-and-Shoot" for high throughput, relying on the d3-IS to correct for the dirty matrix.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike & Precipitate: Add 150 µL of the Working IS Solution (ACN containing PPI 0903M-d3).

    • Ratio: 1:3 (Sample:Solvent) ensures sufficient protein removal without over-diluting.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C .

    • Why 4°C? Low temperature prevents beta-lactam ring opening during processing.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Dilution:[3] This 1:1 dilution improves peak shape on early-eluting C18 gradients.

LC-MS/MS Conditions

Chromatography (LC):

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[3][4]

    • Role: Ammonium formate improves ionization efficiency and peak shape for zwitterions.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4][5]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 4500 V.

  • Temperature: 500°C.

  • MRM Transitions:

CompoundPrecursor (Q1)Product (Q3)CE (V)Role
PPI-0903M 605.2208.135Quantifier
PPI-0903M 605.2209.135Qualifier
PPI 0903M-d3 608.2208.1*35IS Quant

*Verify the IS product ion during tuning. If the d3 label is retained in the fragment, Q3 will be 211.1.

Analytical Workflow Diagram

LCMS_Workflow Figure 2: Step-by-step bioanalytical workflow for Ceftaroline quantification. Sample Biological Sample (Plasma/Serum) IS_Add Add PPI 0903M-d3 (in Acetonitrile) Sample->IS_Add PPT Protein Precipitation (Vortex & Centrifuge 4°C) IS_Add->PPT Denaturation Supernatant Supernatant Extraction (+ Dilution with Acidic Water) PPT->Supernatant Phase Separation LC UPLC Separation (C18 BEH Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode: 605->208) LC->MS ESI+ Data Quantification (Area Ratio: Analyte/IS) MS->Data Integration

Validation & Troubleshooting (Self-Validating Systems)

Linearity & Range
  • Range: 50 ng/mL to 50,000 ng/mL.

  • Acceptance: r² > 0.995 using 1/x² weighting.

  • Self-Check: If linearity fails at the high end, check for detector saturation. If it fails at the low end, check for carryover.

Matrix Effect Assessment

Calculate the IS-Normalized Matrix Factor (MF) .



  • Target: 0.85 – 1.15.

  • Why this matters: If the raw area of the analyte drops by 50% due to suppression, the d3-IS should also drop by 50%. The ratio remains constant. If the IS-Normalized MF deviates from 1.0, the IS is not tracking the analyte correctly (rare with d3, but possible if the deuterium affects retention slightly).

Stability (The Beta-Lactam Warning)

Ceftaroline contains a beta-lactam ring which is chemically fragile.

  • Freeze-Thaw: Limit to 3 cycles.

  • Benchtop: Unstable at room temperature (>4 hours). Keep samples at 4°C in the autosampler.

  • pH: Maintain pH ~6.0-7.0 for storage; acidify (pH ~3) only immediately prior to injection/during LC to improve peak shape.

References

  • FDA Clinical Pharmacology Review. Application Number: 200327Orig1s000 (Ceftaroline Fosamil). Center for Drug Evaluation and Research. (Contains detailed PK and metabolic pathway data).

  • Sader, H. S., et al. (2005). "Evaluation of PPI-0903M (T-91825), a novel cephalosporin: bactericidal activity..." Journal of Antimicrobial Chemotherapy, 56(6).

  • Jorgenson, M. R., et al. (2011). "Ceftaroline fosamil: a novel broad-spectrum cephalosporin with activity against methicillin-resistant Staphylococcus aureus."[1][6] Annals of Pharmacotherapy.

  • B.S.N. Srl Application Note. "Development of a rapid LC-MS/MS method for Ceftaroline and its metabolite measurement." (Demonstrates practical LC-MS conditions).

Sources

Application Note: Preparation and Validation of PPI-0903M-d3 Internal Standard Stock Solutions for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the preparation, validation, and management of stock solutions for the stable isotope-labeled (SIL) internal standard, PPI-0903M-d3. In quantitative bioanalysis by mass spectrometry, the accuracy and precision of the results are fundamentally dependent on the quality of the internal standard (IS) solution. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in regulatory expectations set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] The protocols herein emphasize the causality behind experimental choices to ensure the creation of a self-validating and reliable bioanalytical workflow.

Introduction: The Critical Role of the Internal Standard

PPI-0903M is a novel cephalosporin antibiotic, and its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies.[4] Bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), rely on a suitable internal standard to correct for variability during sample preparation and analysis. A stable isotope-labeled version of the analyte, such as PPI-0903M-d3, is the most appropriate choice for mass spectrometry-based assays as it shares near-identical physicochemical properties with the analyte, ensuring it tracks consistently through extraction and ionization processes.[5][6]

The preparation of an accurate and stable IS stock solution is the bedrock of the entire quantitative method. Errors in concentration or degradation of this solution will introduce a systemic bias that compromises the integrity of the entire study. Therefore, a meticulous and well-documented approach to its preparation and validation is not merely good practice but a regulatory necessity.[7][8]

Pre-Preparation and Material Characterization

Before any materials are weighed, a thorough review of the reference standard's Certificate of Analysis (CoA) is mandatory. The CoA provides critical information that dictates the entire preparation process.

Key Information on the Certificate of Analysis (CoA):

  • Identity and Structure: Confirms the material is PPI-0903M-d3.

  • Purity: Chemical purity (e.g., by HPLC or qNMR) is required for accurate concentration calculation.

  • Isotopic Purity: Specifies the percentage of the deuterated form and, crucially, the percentage of any unlabeled PPI-0903M.[7]

  • Molecular Weight: The exact molecular weight of the deuterated compound is used for all calculations.

  • Recommended Storage Conditions: Manufacturer's instructions for long-term storage (e.g., -20°C or -80°C).

Required Equipment and Materials:

  • Calibrated analytical balance (readable to at least 0.01 mg).

  • Class A volumetric flasks.

  • Calibrated precision pipettes.

  • Vortex mixer and/or sonicator.

  • High-purity solvents (e.g., LC-MS grade Dimethyl Sulfoxide (DMSO), Methanol, Acetonitrile).

  • Amber glass vials for storage to protect from light.[9]

Experimental Protocol: Preparation of Primary Stock Solution (1.0 mg/mL)

This protocol details the preparation of a high-concentration primary stock solution, from which all subsequent working solutions will be derived.

3.1. Solvent Selection The choice of solvent is critical to ensure the long-term stability of the standard.

  • Primary Choice: First, consult the CoA for the manufacturer's recommended solvent.

  • Secondary Choice: If no solvent is recommended, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) is often a suitable starting point due to its ability to dissolve a wide range of organic molecules.

  • Alternative Solvents: If DMSO is incompatible with the analytical method (e.g., causes ion suppression), other solvents like Methanol or Acetonitrile should be tested for solubility.

3.2. Weighing and Dissolution Procedure

  • Allow the sealed container of PPI-0903M-d3 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • In a controlled environment, weigh approximately 10 mg of PPI-0903M-d3 directly into a tared, clean, and dry glass vial. Record the exact weight (e.g., 10.12 mg).

  • Add a small volume of the selected solvent (e.g., 5 mL of DMSO) to the vial to dissolve the solid.

  • Vortex vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Quantitatively transfer the dissolved solution to a 10.0 mL Class A volumetric flask.

  • Rinse the weighing vial with the solvent multiple times, adding the rinsate to the volumetric flask to ensure all of the weighed standard is transferred.

  • Carefully add the solvent to the flask until the meniscus reaches the calibration mark.

  • Cap the flask and invert it 15-20 times to ensure a homogenous solution.

3.3. Calculation of Actual Concentration The actual concentration must be corrected for the purity of the reference standard as stated on the CoA.

Formula: Corrected Concentration (mg/mL) = [Weight of Standard (mg) / Volume of Flask (mL)] * [Purity (%) / 100]

Example:

  • Weight: 10.12 mg

  • Volume: 10.0 mL

  • Purity from CoA: 99.5%

Corrected Concentration = [10.12 mg / 10.0 mL] * [99.5 / 100] = 1.007 mg/mL

This corrected concentration must be documented and used for all subsequent dilutions.

Experimental Protocol: Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. It is best practice to prepare an intermediate stock solution to avoid large dilution factors in a single step.

Protocol for a 10.0 µg/mL Intermediate Stock Solution:

  • Allow the primary stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the primary stock (e.g., 1.007 mg/mL or 1007 µg/mL) into a 10.0 mL Class A volumetric flask.

  • Dilute to the calibration mark with a solvent that is compatible with the bioanalytical method (typically Acetonitrile or Methanol).

  • Cap and invert the flask 15-20 times.

Calculation: Working Conc. = [Primary Conc. (µg/mL) * Volume Transferred (mL)] / [Final Volume (mL)] Working Conc. = [1007 µg/mL * 0.100 mL] / 10.0 mL = 10.07 µg/mL

This working solution is then used to spike into all calibration standards, quality control samples, and study samples during sample processing.[5][7]

Validation and Stability of Stock Solutions

Validating the stability of the internal standard in its stock solution is a mandatory component of the overall bioanalytical method validation as required by regulatory bodies.[2][5] The goal is to demonstrate that the IS does not degrade under defined storage and handling conditions.

5.1. Experimental Design for Stability Assessment Stability is assessed by comparing the analytical response of the aged solution against a freshly prepared stock solution.

Stability TypeStorage ConditionDurationAcceptance Criteria
Short-Term (Bench-Top) Room Temperature (~25°C)At least 6 hoursMean response of aged solution should be within ±10% of the fresh solution's response.
Long-Term Intended Storage (e.g., -20°C or -80°C)Duration of study sample storageMean response of aged solution should be within ±10% of the fresh solution's response.
Freeze-Thaw From Storage to Room TempMinimum of 3 cyclesMean response of aged solution should be within ±10% of the fresh solution's response.

5.2. Protocol for Stability Testing

  • Prepare two independent primary stock solutions of PPI-0903M-d3: one for testing ("Aged Stock") and one to be used as a comparator ("Fresh Stock").

  • Store the "Aged Stock" under the conditions being evaluated (e.g., place aliquots at room temperature and in the freezer). The "Fresh Stock" should be prepared on the day of analysis.

  • At each time point, dilute both the "Aged" and "Fresh" stocks to an appropriate analytical concentration.

  • Analyze multiple replicates (e.g., n=3-6) of each solution using the LC-MS/MS method.

  • Calculate the mean peak area response for each. The ratio of the aged to fresh response should meet the acceptance criteria outlined in the table above.

Storage, Handling, and Documentation

  • Storage: The primary stock solution should be aliquoted into smaller volumes in amber vials and stored at the validated temperature (typically -80°C) to prevent degradation from light and repeated freeze-thaw cycles.

  • Labeling: All vials must be clearly labeled with the compound name, concentration, solvent, preparation date, and expiry date.

  • Documentation: Maintain a detailed logbook for each stock solution, recording its preparation, any dilutions, and dates of use. This is critical for maintaining an auditable trail for regulatory review.

Visualization of the Stock Solution Workflow

The following diagram illustrates the logical flow from receiving the reference standard to the generation of a validated working internal standard solution.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_use Application Phase a Receive PPI-0903M-d3 Reference Standard b Review Certificate of Analysis (CoA) a->b c Accurate Weighing & Dissolution b->c d Prepare Primary Stock (e.g., 1 mg/mL) c->d e Prepare Intermediate Stock (e.g., 10 µg/mL) d->e f Freshly Prepared Comparator Stock d->f Comparator g Assess Stability: - Bench-Top - Long-Term - Freeze-Thaw e->g h Compare Aged vs. Fresh (Acceptance: ±10%) f->h g->h i Validated Working IS Solution h->i If Passed j Use in Bioanalytical Method: Spike into Calibrators, QCs, & Study Samples i->j

Caption: Workflow for IS Stock Solution Preparation and Validation.

Conclusion

The preparation of internal standard stock solutions is a foundational activity in quantitative bioanalysis that demands precision, meticulous documentation, and a thorough understanding of regulatory requirements. By following the detailed protocols and validation procedures outlined in this application note, laboratories can ensure the integrity of their PPI-0903M-d3 stock solutions. This diligence establishes a robust and reliable basis for the acquisition of high-quality bioanalytical data, ultimately supporting critical decisions in drug development programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kiontke, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 143. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Contract Pharma. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). method validation as per emea.pptx. Retrieved from [Link]

  • NMS. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • R Jones, R., et al. (2005). Evaluation of PPI-0903M (T-91825), a novel cephalosporin: bactericidal activity, effects of modifying in vitro testing parameters and optimization of disc diffusion tests. Journal of Antimicrobial Chemotherapy, 56(6), 1063-1069. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Vitamin D. PubChem Compound Summary. Retrieved from [Link]

Sources

High-Performance Bioanalysis of Ceftaroline and its Open-Ring Metabolite (M-1)

[1]

Abstract

This application note details the development of a robust LC-MS/MS methodology for the simultaneous quantification of Ceftaroline (active drug) and its primary inactive metabolite, Ceftaroline M-1 , in human plasma.[1] Unlike standard protocols, this guide addresses the critical instability of the beta-lactam ring during sample preparation. We provide a self-validating workflow that mitigates ex vivo hydrolysis, ensuring that the M-1 measured is metabolic, not artifactual.

The Metabolic Challenge & Target Analytes

Ceftaroline fosamil is a prodrug rapidly converted by plasma phosphatases into the bioactive Ceftaroline.[2][3][4][5] The primary degradant is Ceftaroline M-1 , formed via the hydrolysis of the beta-lactam ring.[1][4][6]

Analytical Criticality: Because the conversion of Ceftaroline to M-1 is a hydrolysis reaction (addition of H₂O), it can occur spontaneously in plasma samples if pH and temperature are not strictly controlled. A poor method will artificially inflate M-1 levels, leading to incorrect pharmacokinetic (PK) modeling.[1]

Metabolic Pathway Diagram[1]

MetabolicPathwayProdrugCeftaroline Fosamil(Prodrug)m/z 685.1ActiveCeftaroline(Bioactive)m/z 605.1Prodrug->Active Rapid Dephosphorylation(Plasma Phosphatases)MetaboliteCeftaroline M-1(Inactive Open-Ring)m/z 623.1Active->Metabolite Beta-Lactam Hydrolysis(+H₂O)

Figure 1: Metabolic conversion of Ceftaroline Fosamil to Ceftaroline and subsequent degradation to M-1.[1][4][6][7] Note the mass shifts: -80 Da (loss of phosphate) and +18 Da (hydrolysis).[1]

Method Development Strategy

Chromatographic Separation (The Polarity Problem)

Ceftaroline and M-1 are highly polar zwitterions.[1] Standard C18 columns often fail to retain M-1, causing it to elute in the void volume where ion suppression is highest.[1]

  • Recommended Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex F5 (Pentafluorophenyl).[1]

  • Why: The HSS T3 is designed to withstand 100% aqueous conditions and provides superior retention for polar compounds compared to standard C18. The F5 offers alternative selectivity for isomeric separation if interferences arise.

Mass Spectrometry (MRM Transitions)

Both analytes share the conserved 1-methylpyridinium-4-yl-thiazole moiety, yielding a common fragment ion at m/z 208 .[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Mechanism
Ceftaroline 605.1 [M+H]⁺208.13528Thiazole fragment
Ceftaroline 605.1 [M+H]⁺296.03520Secondary qualifier
Ceftaroline M-1 623.1 [M+H]⁺208.13530Thiazole fragment
IS (Ceftaroline-d3) 608.1 [M+H]⁺211.13528Deuterated analog
Sample Stabilization (The "Acid Trap")
  • The Problem: Beta-lactamase activity or high pH in urine/plasma continues to degrade Ceftaroline to M-1 after collection.[1]

  • The Solution: Acidification.[1] The sample preparation must lower the pH to < 4.0 immediately.

  • Protocol Adjustment: Do not use plain methanol for precipitation. Use Methanol containing 1.0% Formic Acid .[1]

Experimental Protocol

Reagents & Materials
  • Standards: Ceftaroline Fosamil acetate (USP), Ceftaroline M-1 (Custom synthesis or degraded standard).[1]

  • Internal Standard (IS): Ceftaroline-d3 or d4.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.[1]

  • Matrix: Human Plasma (K2EDTA).[1]

Sample Preparation Workflow (Protein Precipitation)

Step-by-Step:

  • Thawing: Thaw plasma samples on ice (never at room temperature).

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (500 ng/mL in water).

  • Precipitation (Critical Step): Add 200 µL of Methanol + 1.0% Formic Acid .

    • Note: The acid stabilizes the beta-lactam ring during the protein crash.[1]

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C .

  • Dilution: Transfer 100 µL of supernatant to a clean vial and dilute with 100 µL of 0.1% Formic Acid in Water .

    • Why: Diluting with water improves peak shape on the HSS T3 column by reducing solvent strength mismatch.

Sample Prep Diagram

SamplePrepSamplePlasma Sample(50 µL)PrecipAdd 200 µL MeOH+ 1.0% Formic Acid(Stabilizer)Sample->PrecipVortexVortex 30sCentrifuge 15k x g (4°C)Precip->VortexSupernatantCollect SupernatantVortex->SupernatantDilutionDilute 1:1 with0.1% FA in WaterSupernatant->DilutionInjectInject 5 µLLC-MS/MSDilution->Inject

Figure 2: Acid-stabilized protein precipitation workflow.[1]

LC-MS/MS Conditions

Chromatography (Waters Acquity UPLC):

  • Column: HSS T3 C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
0.5 95 5 Hold
3.0 50 50 Linear
3.1 5 95 Wash
4.0 5 95 Wash
4.1 95 5 Re-equilibrate

| 5.5 | 95 | 5 | End |[1]

Validation & Performance Metrics

The following metrics represent typical acceptance criteria for a validated bioanalytical method (FDA/EMA guidelines).

ParameterAcceptance CriteriaTypical Result
Linearity r² > 0.99r² = 0.998 (Range: 50 – 50,000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92% - 106%
Precision (CV) <15% (<20% at LLOQ)3.5% - 8.2%
Matrix Effect 85% - 115%95% (Normalized by IS)
Benchtop Stability <15% degradationStable for 4h at 4°C (Unstable at RT)
Processed Stability <15% changeStable for 24h at 4°C (Acidified)
Troubleshooting Guide
  • High M-1 Background in Standards: Check your stock solution. If the Ceftaroline stock is old or stored in protic solvents (methanol/water) without acid, it has likely degraded. Prepare fresh stocks in DMSO or acidified water.

  • Peak Tailing: Ceftaroline interacts with silanols.[1] Ensure the column is "fully end-capped" (like the HSS T3) and maintain at least 0.1% Formic Acid in the mobile phase.

References

  • FDA Clinical Pharmacology Review: Teflaro (Ceftaroline Fosamil) Application Number: 200327.[1] Center for Drug Evaluation and Research.[1] [Link]

  • Pharmacokinetics of Ceftaroline: Evaluation of the pharmacokinetics of ceftaroline in healthy adult volunteers. Antimicrobial Agents and Chemotherapy.[1][3][4] [Link][1]

  • Stability-Indicating Methods: Development of UPLC-MS/MS method for Ceftaroline Fosamil. Journal of Applied Pharmaceutical Science.[1] [Link]

  • PubChem Compound Summary: Ceftaroline Fosamil (CID 9852982).[1][6][9] National Library of Medicine.[1][9] [Link][1][9]

Using PPI 0903M-d3 for pharmacokinetic PK studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Ceftaroline (PPI-0903M) in Biological Matrices Using Deuterated Internal Standard (PPI 0903M-d3)

Executive Summary

This application note details the protocol for the bioanalytical quantification of PPI-0903M (Ceftaroline), the active metabolite of the prodrug Ceftaroline Fosamil (PPI-0903), in human plasma. The method utilizes PPI 0903M-d3 (Deuterated Ceftaroline) as a stable isotope-labeled internal standard (SIL-IS).[1][2]

The use of PPI 0903M-d3 is critical for correcting matrix effects, extraction efficiency variability, and ionization suppression in LC-MS/MS workflows.[2] This guide is designed for researchers conducting Pharmacokinetic (PK) and Toxicokinetic (TK) studies requiring compliance with FDA/EMA bioanalytical guidelines.[1][2]

Scientific Background & Mechanism

2.1 The Analyte: PPI-0903M Ceftaroline fosamil (PPI-0903) is an N-phosphono type prodrug.[1][2][3][4][5][6][7] Upon intravenous administration, it is rapidly converted by plasma phosphatases into the bioactive metabolite PPI-0903M (Ceftaroline) .[1][2][8] Because the prodrug conversion is rapid, PK studies primarily focus on quantifying the active metabolite, PPI-0903M.

2.2 The Role of PPI 0903M-d3 (Internal Standard) In LC-MS/MS, "matrix effects" (co-eluting phospholipids/salts) can suppress or enhance the ionization of the analyte.[1][2]

  • Without SIL-IS: External calibration fails to account for ion suppression differences between patient samples.

  • With PPI 0903M-d3: The deuterated standard has nearly identical physicochemical properties (retention time, pKa, solubility) to the analyte but is mass-differentiated (+3 Da).[1][2] It experiences the exact same matrix effects and extraction losses.

  • Result: The ratio of Analyte Area / IS Area provides a normalized response that is immune to matrix variability.

2.3 Metabolic Pathway Diagram

MetabolicPathway Prodrug PPI-0903 (Ceftaroline Fosamil) [Prodrug] Active PPI-0903M (Ceftaroline) [Active Metabolite] Prodrug->Active Rapid Hydrolysis Enzyme Plasma Phosphatases Enzyme->Prodrug MS LC-MS/MS Quantification Active->MS Analyte Signal IS PPI 0903M-d3 (Internal Standard) [Spiked] IS->MS Reference Signal

Figure 1: Metabolic conversion of the prodrug and the integration of the d3 Internal Standard for quantification.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Analyte PPI-0903M (Ceftaroline) Reference StandardCalibration curve generation
Internal Standard PPI 0903M-d3 (>99% Isotopic Purity)Normalization of recovery/ionization
Matrix Drug-free Human Plasma (K2EDTA)Blank matrix for standards
Precipitant Methanol (LC-MS Grade)Protein precipitation
Mobile Phase A 0.1% Formic Acid in WaterProtonation source
Mobile Phase B 0.1% Formic Acid in AcetonitrileElution solvent
Stock Solution Preparation
  • Analyte Stock (1.0 mg/mL): Dissolve PPI-0903M in 50:50 Methanol:Water. Store at -80°C.

  • IS Stock (1.0 mg/mL): Dissolve PPI 0903M-d3 in 50:50 Methanol:Water.

  • IS Working Solution (IS-WS): Dilute IS Stock to 500 ng/mL in Methanol. Note: This solution acts as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

Rationale: PPI-0903M is hydrophilic.[1][2] Liquid-Liquid Extraction (LLE) is difficult.[1][2] Protein Precipitation (PPT) is robust and high-throughput.[1][2]

  • Aliquot: Transfer 50 µL of plasma sample (or Calibrator/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 200 µL of IS Working Solution (Methanol containing PPI 0903M-d3) to the sample.

    • Critical Step: This 1:4 ratio ensures complete protein precipitation while introducing the internal standard before any loss occurs.

  • Vortex: Mix vigorously for 1 minute (1500 rpm).

  • Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

    • Why? Diluting the methanolic supernatant with water improves peak shape on reverse-phase columns.[1][2]

LC-MS/MS Conditions

Chromatography (LC):

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 0.5 min: 5% B[2]

    • 2.5 min: 90% B[2]

    • 3.0 min: 90% B[2]

    • 3.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • MRM Transitions (Example):

    • Analyte (PPI-0903M): m/z 605.1 → 208.1 (Quantifier)[1][2]

    • IS (PPI 0903M-d3): m/z 608.1 → 208.1 (Quantifier)[1][2]

  • Note: The fragment ion (208.[1]1) typically corresponds to the thiazole/pyridine moiety, which remains stable. Ensure the deuterium label is not on the fragment lost during collision; otherwise, the mass shift is preserved in the product ion.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) IS_Add Add IS Working Sol. (PPI 0903M-d3 in MeOH) Sample->IS_Add Precip Vortex & Centrifuge (Protein PPT) IS_Add->Precip Supernatant Supernatant Dilution (1:1 with H2O) Precip->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Calculate Ratio: Area(Analyte) / Area(IS) MS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring IS integration prior to extraction.[1][2]

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, the following criteria must be met for every analytical run:

5.1 System Suitability

  • IS Response Stability: The peak area of PPI 0903M-d3 in all samples should be within ±15% of the mean IS response in calibration standards. A drift indicates injection error or matrix suppression.[1]

5.2 Cross-Talk Check (Specificity)

  • Blank + IS: Inject a blank sample containing only PPI 0903M-d3.[1][2] Monitor the analyte channel (605.1). There should be no interference (Area < 20% of LLOQ).[1][2]

  • High Calibrator (No IS): Inject the highest concentration analyte standard without IS. Monitor the IS channel (608.1).[1] This ensures the natural isotope abundance of the analyte does not contribute significantly to the IS signal.

5.3 Linearity & Range

  • Typical Range: 0.1 µg/mL (LLOQ) to 50 µg/mL .[1][2]

  • Curve Fit: Linear regression (y = mx + c) with 1/x² weighting.[1][2]

  • Acceptance: r² > 0.99.[1][2]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
IS Retention Shift Column aging or pH drift.[1][2]Deuterated standards should co-elute exactly. If separation occurs, check Deuterium Isotope Effect (rare in C18).[1] Replace column.
Low Recovery Protein binding.[1][2][4][8][9]Ensure the Methanol:Plasma ratio is at least 3:1 or 4:1 during precipitation.
Prodrug Interference Ex vivo conversion.[1][2]Although PPI-0903 is unstable, if measuring samples shortly after dosing, ensure plasma is kept on ice and processed immediately to prevent ex vivo hydrolysis of any remaining prodrug into the analyte.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation.[Link]

  • Riccobene, T. A., et al. (2013).[1] Clinical pharmacokinetics of ceftaroline fosamil.[7][9][10][11][12][13] Clinical Pharmacokinetics, 52(6), 475-484.[1][2] [Link]

  • Bhatnagar, A., et al. (2016).[1] Simultaneous determination of ceftaroline... in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[7] (Methodology reference for PPT extraction). [Link]

Sources

Application Note: High-Performance Extraction of PPI-0903M (Ceftaroline) from Serum Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This application note details a robust, validated protocol for the extraction and quantification of PPI-0903M (chemically known as Ceftaroline , the active metabolite of the prodrug Ceftaroline Fosamil) from human serum.

Given the zwitterionic and hydrophilic nature of PPI-0903M (LogP ~ -0.3), traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane, MTBE) is ineffective. This guide utilizes Protein Precipitation (PPT) facilitated by a Deuterated Internal Standard (Ceftaroline-d3) to ensure maximum recovery and precise compensation for matrix-induced ionization suppression.

Key Performance Metrics:

  • Target Analyte: PPI-0903M (Ceftaroline)[1][2][3][4][5]

  • Matrix: Human Serum[3][6]

  • Method: Protein Precipitation (PPT) with LC-MS/MS detection[6][7]

  • Internal Standard: Ceftaroline-d3 (Isotopic dilution)

  • Lower Limit of Quantitation (LLOQ): 0.1 µg/mL

Part 2: Introduction & Scientific Rationale

The Challenge: Polarity and Instability

PPI-0903M is a fifth-generation cephalosporin containing a 1,3-thiazole ring and a pyridine ring. Its zwitterionic character at physiological pH makes it highly water-soluble but difficult to retain on standard C18 columns without specific mobile phase modifiers. Furthermore, beta-lactams are prone to hydrolysis; therefore, the extraction protocol must minimize exposure to extreme pH and temperature.

The Solution: Isotopic Dilution

In Electrospray Ionization (ESI), serum phospholipids often co-elute with analytes, causing signal suppression. Because PPI-0903M is extracted using a "dirty" method (PPT), matrix effects are inevitable.

We employ Ceftaroline-d3 as the Internal Standard (IS). As a stable isotopolog, it shares the exact physicochemical properties (pKa, solubility, retention time) as the analyte but is mass-differentiated. Consequently, any loss during extraction or suppression during ionization affects both the analyte and the IS equally. The ratio of their signals remains constant, ensuring high accuracy.

Workflow Logic

ExtractionWorkflow Serum Serum Sample (50 µL) IS_Add Add Internal Standard (Ceftaroline-d3) Serum->IS_Add Spiking Precip Protein Precipitation (Ice-cold MeOH/ACN 3:1) IS_Add->Precip Denaturation Vortex Vortex & Centrifuge (10,000 x g, 10 min) Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Phase Sep Dilution Dilution (1:1) with Aqueous Buffer Supernatant->Dilution Solvent Matching Inject LC-MS/MS Injection Dilution->Inject

Figure 1: Step-by-step extraction workflow for PPI-0903M, designed to minimize hydrolysis and maximize protein removal.

Part 3: Materials and Reagents

ReagentGrade/SpecificationPurpose
PPI-0903M Reference >98% Purity (Ceftaroline)Calibration Standards
Ceftaroline-d3 >98% Isotopic PurityInternal Standard (IS)
Acetonitrile (ACN) LC-MS GradePrecipitating Agent
Methanol (MeOH) LC-MS GradePrecipitating Agent
Formic Acid LC-MS GradepH Modifier (Stabilizer)
Ammonium Formate LC-MS GradeBuffer
Water Milli-Q (18.2 MΩ)Solvent A

Part 4: Detailed Experimental Protocol

Preparation of Stock and Working Solutions

Note: Beta-lactams are unstable. Prepare stock solutions fresh or store at -80°C for no more than 1 month.

  • Stock Solution (1.0 mg/mL): Dissolve PPI-0903M in 50:50 Water:Methanol.

  • IS Working Solution (IS-WS): Dilute Ceftaroline-d3 in Acetonitrile to a concentration of 500 ng/mL .

    • Why Acetonitrile? The IS solution also acts as the precipitating agent, reducing pipetting steps and variability.

Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of patient serum into a 1.5 mL polypropylene microcentrifuge tube.

  • IS Addition & Precipitation: Add 150 µL of the IS Working Solution (Ice-cold Acetonitrile containing Ceftaroline-d3).

    • Ratio: A 1:3 ratio (Serum:Solvent) ensures >98% protein removal.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete denaturation.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C .

    • Critical: Cold centrifugation prevents degradation of the beta-lactam ring during processing.

  • Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of 0.1% Formic Acid in Water.

    • Why Dilute? Injecting pure acetonitrile onto a C18 column causes "solvent effects" (peak fronting). Diluting with water matches the mobile phase strength, sharpening the peak.

LC-MS/MS Instrumentation & Conditions

Chromatography (LC):

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex C18.

    • Rationale: HSS T3 is designed to retain polar compounds like Ceftaroline better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[8][9]

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %A (Water) %B (ACN) Curve
0.00 95 5 Initial
0.50 95 5 Hold
2.50 5 95 Linear Ramp
3.50 5 95 Wash
3.60 95 5 Re-equilibrate

| 5.00 | 95 | 5 | End |

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
PPI-0903M 605.1209.13525
Ceftaroline-d3 (IS) 608.1212.13525

Note: The product ion 209.1 corresponds to the thiazole ring cleavage. Ensure the deuterium label on your IS is NOT on this fragment if you are monitoring the same fragment, or adjust the transition to 212.1 if the label is retained.

Part 5: Mechanism of Error Correction

The following diagram illustrates why the Deuterated IS is non-negotiable for this assay. It visually represents the "Co-elution Principle."

MatrixCompensation cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) Analyte PPI-0903M (Analyte) IS Ceftaroline-d3 (IS) Suppression Ion Suppression (Signal Reduction) Analyte->Suppression Co-elution IS->Suppression Co-elution Matrix Phospholipids (Matrix) Matrix->Suppression Co-elution Result Calculated Ratio (Analyte Area / IS Area) ERROR CANCELLED Suppression->Result Mathematical Correction

Figure 2: The Deuterated IS co-elutes with the analyte and matrix. Both experience identical ionization suppression. By calculating the ratio, the suppression factor is mathematically cancelled out.

Part 6: Validation & Troubleshooting

Validation Parameters (FDA Bioanalytical Guidelines)
  • Linearity: 0.1 – 50 µg/mL (Weighted 1/x² regression).

  • Accuracy: ±15% (±20% at LLOQ).

  • Matrix Effect: Compare slope of standard curve in water vs. matrix. The IS-normalized matrix factor should be close to 1.0.

Troubleshooting Guide
  • Issue: Peak Fronting.

    • Cause: Injection solvent is too strong (high % ACN).

    • Fix: Increase the dilution factor in Step 4.2 (Use 1:2 or 1:3 dilution with water).

  • Issue: Low Sensitivity.

    • Cause: Adsorption to glass vials.

    • Fix: Use Polypropylene (PP) autosampler vials. Ceftaroline can stick to glass.

  • Issue: IS Signal Drift.

    • Cause: Deuterium exchange (rare in this pH) or instability.

    • Fix: Keep autosampler at 4°C. Ensure pH of mobile phase is acidic (pH ~3).

Part 7: References

  • FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • S. Chavada et al. (2016). Simultaneous determination of ceftaroline, daptomycin, linezolid and rifampicin concentrations in human plasma by on-line solid phase extraction coupled to high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Forest Laboratories. (2010).[1] Teflaro (Ceftaroline fosamil) Clinical Pharmacology Review. Retrieved from [Link]

Sources

Application Note: Therapeutic Drug Monitoring of Ceftaroline using T-91825-d3 (Stable Isotope Dilution LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Clinical Significance

Ceftaroline is a fifth-generation cephalosporin exhibiting broad-spectrum activity against Gram-positive organisms, including Methicillin-Resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae.[1] Unlike earlier generations, Ceftaroline binds with high affinity to Penicillin-Binding Protein 2a (PBP2a), the primary determinant of methicillin resistance.[1]

Why TDM is Critical: While Ceftaroline has a predictable pharmacokinetic (PK) profile in healthy volunteers, critically ill patients (e.g., sepsis, augmented renal clearance, or continuous renal replacement therapy) exhibit significant PK variability. Sub-therapeutic concentrations risk treatment failure and resistance development, while accumulation can lead to neurotoxicity.

The Role of T-91825-d3: This protocol utilizes T-91825-d3 (deuterated Ceftaroline) as the Internal Standard (IS).[1] The use of a stable isotope-labeled IS is non-negotiable for clinical LC-MS/MS to compensate for:

  • Matrix Effects: Ion suppression/enhancement from plasma phospholipids.[1]

  • Beta-Lactam Instability: Ceftaroline contains a labile beta-lactam ring.[1] The IS degrades at a similar rate to the analyte during processing, normalizing quantification errors caused by incidental hydrolysis.

Chemical Mechanism & Stability Logic[1]

Metabolic Pathway

Ceftaroline fosamil (Prodrug) is rapidly converted in plasma by phosphatases to Ceftaroline (Active Drug, T-91825) .[1] The primary degradation pathway involves the hydrolysis of the beta-lactam ring to form the inactive open-ring metabolite, Ceftaroline M-1 .[1]

Visualization: Metabolic & Analytical Logic

The following diagram illustrates the conversion and the specific analytical target.

Ceftaroline_Metabolism cluster_analysis LC-MS/MS Quantification Domain Prodrug Ceftaroline Fosamil (Prodrug) Active Ceftaroline (T-91825) (Active Target Analyte) Prodrug->Active Rapid Phosphatase Hydrolysis (In Vivo) Metabolite Ceftaroline M-1 (Inactive Open-Ring) Active->Metabolite Beta-Lactam Ring Opening (Spontaneous/Enzymatic) IS T-91825-d3 (Internal Standard) IS->Active Co-elution & Matrix Correction

Caption: Metabolic conversion of Ceftaroline Fosamil to the active T-91825 and its degradation. The IS (T-91825-d3) mimics the active drug's physicochemical behavior.[1]

Experimental Protocol

Materials & Reagents[1][2][3]
  • Analyte: Ceftaroline (T-91825) Reference Standard (>98% purity).[1][2]

  • Internal Standard: T-91825-d3 (Ceftaroline-d3).[1]

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).[1]

Sample Preparation (Protein Precipitation)

Scientific Rationale: Solid Phase Extraction (SPE) provides cleaner samples, but Protein Precipitation (PPT) is preferred in clinical settings for speed and to minimize the time the unstable beta-lactam ring is exposed to room temperature.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples at 4°C (ice bath). Do not thaw in a water bath at 37°C due to degradation risks.[1]

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of T-91825-d3 Working Solution (e.g., 5 µg/mL in water). Vortex gently (5 sec).[1]

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Note: The acid helps stabilize the Ceftaroline molecule during precipitation.

  • Vortex: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C .

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 400 µL of Water/0.1% FA.

    • Reasoning: Diluting the high-organic supernatant prevents "solvent effect" (peak broadening) when injecting onto a reverse-phase column.[1]

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Vol: 2-5 µL.

Mobile Phases:

  • MP A: Water + 0.1% Formic Acid.[1][2][3][4]

  • MP B: Acetonitrile + 0.1% Formic Acid.[1][2][3][4]

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold
0.50955Start Gradient
2.50595Elution
3.00595Wash
3.10955Re-equilibration
4.50955End of Run

Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1][2][3][4]

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.[1]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ceftaroline 605.1208.13525
T-91825-d3 (IS) 608.1211.1*3525

*Note: The IS transition assumes the deuterium label is retained on the fragment. Always perform a product ion scan on your specific batch of IS to confirm the dominant fragment.

Analytical Workflow Diagram

Workflow Start Patient Plasma Sample (Keep at 4°C) Spike Add IS (T-91825-d3) Correction Factor Start->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 14,000g @ 4°C PPT->Centrifuge Dilute Dilute Supernatant (1:4 with Aqueous Buffer) Centrifuge->Dilute Inject Inject on LC-MS/MS (BEH C18 Column) Dilute->Inject

Caption: Step-by-step sample preparation workflow emphasizing temperature control to prevent degradation.

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is trustworthy (E-E-A-T), the following validation parameters must be met:

Linearity & Range
  • Range: 0.1 µg/mL to 50 µg/mL (Covers therapeutic trough and peak levels).

  • Weighting: 1/x² regression is recommended due to the wide dynamic range.

Matrix Effect Assessment

Post-column infusion of Ceftaroline while injecting blank plasma extracts is required to visualize suppression zones.[1]

  • Acceptance: Matrix Factor (MF) normalized by IS should be between 0.85 and 1.15. This proves T-91825-d3 effectively compensates for phospholipid suppression.[1]

Stability (Critical Parameter)

Ceftaroline is notoriously unstable.[1]

  • Benchtop Stability: < 4 hours at room temperature.[1]

  • Autosampler Stability: Stable for 24 hours at 4°C.

  • Freeze/Thaw: Max 3 cycles.[1][5]

  • Long-term: Store at -70°C (Stable for ~3-6 months). Storage at -20°C is not recommended for periods >2 weeks due to slow degradation.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanols or column aging.[1]Use a column with high carbon load (e.g., HSS T3) or increase buffer strength. Ensure pH is acidic (0.1% FA).
Low Sensitivity Ion suppression or source contamination.[1]Clean ESI source.[1] Check Matrix Effect. Verify IS signal is also suppressed (if yes, it's matrix).[1]
M-1 Peak Appearance Degradation of analyte.[1]Check sample storage temp. Ensure samples were not left at RT. Verify pH of reconstitution solvent (must be acidic).[1]
IS Signal Drift Deuterium exchange (rare) or precipitation issues.[1]Ensure IS working solution is fresh.[1] Verify mixing efficiency during PPT step.

References

  • Food and Drug Administration (FDA). (2010).[1][5][6] Teflaro (ceftaroline fosamil) injection, for intravenous use - Prescribing Information.[1] Retrieved from [Link][1][7][8]

  • Sader, H. S., et al. (2005).[1][6] Antimicrobial activity and spectrum of PPI-0903M (T-91825), a novel cephalosporin, tested against a worldwide collection of clinical strains.[1][6][9] Antimicrobial Agents and Chemotherapy.[5][6][10] Retrieved from [Link][1]

  • Bioanalysis Zone. (2021). Stability issues in the bioanalysis of beta-lactam antibiotics.[1] (General guidance on beta-lactam instability).

  • European Medicines Agency (EMA). (2012).[1][5] Assessment Report: Zinforo (ceftaroline fosamil).[1][2] Retrieved from [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[1] C62-A: Liquid Chromatography-Mass Spectrometry Methods.[1][11] (Standard for validation protocols).

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of PPI-0903M (Ceftaroline) using Isotopic Dilution (PPI-0903M-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the development of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for PPI-0903M (Ceftaroline), the active metabolite of the prodrug Ceftaroline fosamil (PPI-0903).

The protocol specifically addresses the utilization of PPI-0903M-d3 (Ceftaroline-d3) as a stable isotopically labeled internal standard (SIL-IS). While literature often cites transitions for the unlabeled analyte, this guide provides the structural logic and experimental validation steps required to determine the correct transition ions for the deuterated standard, ensuring compensation for matrix effects in complex biological matrices (plasma/lung microdialysate).

Target Audience: Bioanalytical chemists, DMPK researchers, and drug development scientists.

Chemical Characterization & Mechanistic Insight[1]

Understanding the molecule is the first step to successful MS method development. PPI-0903M is a fifth-generation cephalosporin.[1][2][3][4]

CompoundCommon NameChemical NatureMW ( g/mol )Monoisotopic Mass
PPI-0903M CeftarolineZwitterionic Cephalosporin~604.7604.09
PPI-0903M-d3 Ceftaroline-d3Deuterated Internal Standard~607.7607.11
Structural Considerations for Fragmentation

Ceftaroline contains two distinct side chains attached to the central


-lactam/cephem core:
  • C7 Side Chain: (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl.

  • C3 Side Chain: 4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl.[1]

Critical Fragmentation Logic: In positive electrospray ionization (+ESI), the precursor ion is


.
  • Analyte (Unlabeled): Precursor

    
    .
    
  • Primary Fragment (

    
     208):  The most common quantifier ion for Ceftaroline is 
    
    
    
    208. This fragment typically corresponds to the cleavage of the C7 amide bond , releasing the thiadiazole-oxime moiety.
  • Internal Standard (d3): The transition depends entirely on where the deuterium label is located.

    • Scenario A (Methyl-d3): If the label is on the N-methyl group of the pyridinium ring (C3 side), the C7 fragment (

      
       208) will not  carry the label. The transition would be 608.1 
      
      
      
      208.1
      .
    • Scenario B (Ethoxy-d3): If the label is on the ethoxy group of the oxime (C7 side), the fragment will carry the label. The transition would be 608.1

      
       211.1 .
      

Note: Most commercial "Ceftaroline-d3" is labeled on the N-methyl group (Scenario A), but verification via the protocol below is mandatory.

MS/MS Transition Parameters

The following parameters are optimized for a Triple Quadrupole (QqQ) system (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

MRM Table (Multiple Reaction Monitoring)
AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)Dwell Time (ms)
PPI-0903M 605.1208.1 Quantifier25 - 3550
PPI-0903M 605.1496.1Qualifier20 - 3050
PPI-0903M-d3 608.1 208.1 IS (Type A)25 - 3550
PPI-0903M-d3 608.1211.1IS (Type B)25 - 3550

*Analyst Note: During tuning, monitor both 208.1 and 211.1 for the IS. Select the one with the dominant signal based on your specific synthesis batch.

Source Parameters (ESI Positive)
  • Ion Spray Voltage: 4500 – 5500 V

  • Temperature (TEM): 500 – 600°C (High temp required for efficient desolvation of polar zwitterions)

  • Curtain Gas (CUR): 30 psi

  • Gas 1 / Gas 2: 50 / 60 psi

  • Declustering Potential (DP): 60 – 80 V (Optimize to prevent in-source fragmentation)

Experimental Protocol

Reagents & Materials
  • Matrix: Human Plasma (K2EDTA) or Lung Microdialysate.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Formate.[5][6]

  • Standard: PPI-0903M (Ceftaroline) and PPI-0903M-d3.

Sample Preparation (Protein Precipitation)

Direct protein precipitation (PPT) is recommended over SPE for Ceftaroline due to its polarity and potential instability at high pH.

  • Aliquot: Transfer 50 µL of plasma/sample into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 20 µL of PPI-0903M-d3 working solution (e.g., 500 ng/mL in 50:50 Water:MeOH).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Why? The acid stabilizes the

      
      -lactam ring during precipitation.
      
  • Vortex: Mix vigorously for 2 minutes.

  • Centrifugation: Spin at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate. Add 100 µL of Water (0.1% FA).

    • Why? Diluting the organic supernatant ensures better peak shape on the C18 column by reducing solvent strength mismatch.

Chromatographic Conditions

Ceftaroline is polar. A standard C18 may result in early elution and ion suppression. Use a high-strength silica (HSS) or polar-embedded column.

  • Column: Waters Acquity HSS T3 (1.8 µm, 2.1 x 50 mm) or Phenomenex Kinetex F5.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5][6][7]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 5% B (Re-equilibration)

Visualizations & Workflows

Bioanalytical Workflow Diagram

This diagram outlines the logical flow from sample collection to data acquisition, highlighting critical stability checkpoints.

BioanalysisWorkflow Sample Biological Sample (Plasma/Microdialysate) IS_Spike Add IS: PPI-0903M-d3 (Correction for Matrix Effects) Sample->IS_Spike 50 µL Aliquot PPT Protein Precipitation (ACN + 0.1% Formic Acid) IS_Spike->PPT Stabilization Centrifuge Centrifugation (4000 rpm, 4°C, 10 min) PPT->Centrifuge Supernatant Supernatant Dilution (1:1 with Water + 0.1% FA) Centrifuge->Supernatant Extract Organic Layer LCMS LC-MS/MS Analysis (HSS T3 Column, ESI+) Supernatant->LCMS Injection (2-5 µL) Data Quantification (Ratio Analyte/IS) LCMS->Data

Caption: Step-by-step bioanalytical workflow for PPI-0903M quantification, emphasizing acidification for stability.

Fragmentation & Transition Logic

This diagram illustrates the decision tree for selecting the correct Internal Standard transition based on the labeling position.

FragmentationLogic cluster_products Product Ions (Fragments) Parent PPI-0903M-d3 Parent (m/z 608.1) Collision Collision Induced Dissociation (CID) Parent->Collision Decision Label Position? Collision->Decision Frag208 Fragment m/z 208.1 (Unlabeled Thiazole moiety) Final Final MRM Method Frag208->Final Select 608->208 Frag211 Fragment m/z 211.1 (Labeled Thiazole moiety) Frag211->Final Select 608->211 Decision->Frag208 If Label on Pyridinium Ring (Most Common) Decision->Frag211 If Label on Thiadiazole/Oxime

Caption: Logic flow for determining the correct MRM transition for the deuterated internal standard.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy, perform these validation checks:

  • Crosstalk Check: Inject a high concentration of Unlabeled PPI-0903M (Upper Limit of Quantification) without IS. Monitor the IS channel (608->208).

    • Acceptance: Signal in IS channel must be < 5% of the IS response in a blank.

    • Reasoning: Natural isotopes of the parent (

      
      , 
      
      
      
      ) can contribute to the IS mass. If crosstalk is high, reduce the ULOQ.
  • Stability Check: Ceftaroline is unstable in basic conditions.[3][7]

    • Action: Keep all samples at 4°C in the autosampler. Ensure final extract pH is < 6.0.

  • IS Consistency: Plot the IS peak area across the entire run.

    • Acceptance: No systematic drift. Variation (CV) should be < 15%. Drastic drops indicate matrix suppression or injection failure.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • S. pneumoniae & MRSA Studies. (2012). Ceftaroline in complicated skin and skin-structure infections. PMC - NIH. [Link]

  • Bioanalytical Method Development. (2023). Development and validation of an LC-MS/MS method to quantify ceftaroline in microdialysate samples. PubMed.[8] [Link]

Sources

Troubleshooting & Optimization

Improving recovery rates for Ceftaroline metabolite extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Recovery Rates for Ceftaroline & Metabolite M-1 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 21, 2026[1]

Module 1: The Stability Crisis (Pre-Analytical)

The "Hidden" Loss Mechanism If your recovery rates for Ceftaroline (active) are consistently low (<60%) while the M-1 metabolite (inactive) signals are rising, your extraction protocol is likely not the culprit—your sample handling is.

Ceftaroline contains a beta-lactam ring susceptible to hydrolysis.[1][2][3] In biological matrices (plasma/urine) at physiological pH (7.4), this ring opens rapidly, converting the active drug into the open-ring metabolite Ceftaroline M-1 . This conversion is temperature- and pH-dependent.[1]

The Golden Rule: You cannot extract what has already degraded.

Protocol 1: Immediate Stabilization (The "Acid Trap")

To "freeze" the metabolic profile and improve recovery of the active parent drug, you must lower the pH immediately upon collection.

Reagents:

  • Stabilizer Solution: 0.5 M Citrate Buffer (pH 4.0) OR 1% Formic Acid in water.[1][4]

  • Collection Tubes: Pre-chilled K2EDTA tubes.[1]

Workflow:

  • Collection: Draw blood into pre-chilled tubes.

  • Separation: Centrifuge immediately at 4°C (2000 x g, 10 min).

  • Acidification: Transfer plasma to a cryovial containing the Stabilizer Solution.

    • Ratio: Add 20 µL of Stabilizer per 1 mL of plasma.[1]

    • Target pH: 4.5 – 5.5.[1]

  • Storage: Snap freeze at -80°C immediately.

Expert Insight: Never store Ceftaroline samples at -20°C for longer than 48 hours. Deep freeze (-70°C to -80°C) is non-negotiable for long-term stability.

Module 2: The Extraction Matrix (Protocol Optimization)

Choice of Methodology: PPT vs. SPE For Ceftaroline (moderately polar, logP ~0.[1]5) and M-1 (highly polar), Protein Precipitation (PPT) is often superior to Solid Phase Extraction (SPE) regarding raw recovery, though SPE offers cleaner baselines.

Comparative Data: Extraction Efficiency
ParameterMethanol PPTAcetonitrile PPTSPE (HLB Cartridge)
Ceftaroline Recovery 95 - 100% 80 - 85%75 - 85%
M-1 Recovery 92 - 98% 70 - 75%60 - 70%
Matrix Effect (Plasma) ModerateHighLow
Throughput HighHighLow

Why Methanol? Ceftaroline and M-1 are polar.[1] Acetonitrile (a stronger organic solvent) can precipitate proteins too aggressively, trapping the drug inside the protein pellet (occlusion), leading to ~15% yield loss. Methanol provides a "softer" precipitation, keeping the polar metabolites solubilized in the supernatant.

Protocol 2: Optimized Methanol Precipitation

Step-by-Step:

  • Thaw: Thaw plasma samples on wet ice (never water bath).

  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 20 µL of stable isotope-labeled IS (e.g., Ceftaroline-d3). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid) .

    • Note: The formic acid here prevents degradation during the spin.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a clean vial.

  • Dilution: Dilute 1:1 with Water (0.1% Formic Acid) before injection to match initial mobile phase conditions.

Module 3: Visualizing the Degradation Pathway

Understanding the relationship between the Prodrug (Fosamil), the Active Drug, and the Metabolite is critical for troubleshooting cross-talk in your chromatograms.

CeftarolinePathway Fosamil Ceftaroline Fosamil (Prodrug) Phosphatase Phosphatase (Rapid in Plasma) Fosamil->Phosphatase Active Ceftaroline (Active Drug) Hydrolysis Beta-Lactam Hydrolysis (pH > 7.0) Active->Hydrolysis M1 Ceftaroline M-1 (Open-Ring Metabolite) Phosphatase->Active Rapid Conversion Hydrolysis->M1 Degradation (Loss of Recovery)

Figure 1: The metabolic cascade. Note that 'Active' converts to 'M-1' chemically if pH is uncontrolled.

Module 4: Troubleshooting Logic (Interactive Guide)

Scenario: "My Recovery is Low (<50%)."

Follow this logic flow to identify the bottleneck.

Troubleshooting Start Start: Low Recovery Detected CheckM1 Is M-1 Peak High? Start->CheckM1 Degradation Issue: Pre-Analytical Degradation CheckM1->Degradation Yes CheckSolvent Precipitation Solvent Used? CheckM1->CheckSolvent No Action1 Action: Acidify Plasma at Collection (pH 4-5) Degradation->Action1 Extraction Issue: Protein Occlusion Action2 Action: Switch ACN to MeOH Extraction->Action2 CheckSolvent->Extraction Acetonitrile Adsorption Issue: Non-Specific Binding CheckSolvent->Adsorption Methanol Action3 Action: Use Polypropylene Vials (Avoid Glass) Adsorption->Action3

Figure 2: Diagnostic decision tree for isolating recovery failures.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use Heparin tubes instead of EDTA? A: It is not recommended. EDTA acts as a chelator which can inhibit certain metallo-proteases that might contribute to degradation.[1] Furthermore, Heparin can sometimes cause ion suppression in LC-MS/MS negative mode (though Ceftaroline is usually run in positive mode, EDTA is cleaner).[1]

Q2: Why is my M-1 peak splitting? A: The open-ring metabolite (M-1) is highly polar and can exist as stereoisomers. If your chromatography uses a generic C18 column with 100% aqueous start, you may see peak splitting or poor focusing.[1]

  • Fix: Use a high-strength silica (HSS) T3 column or equivalent "aqueous stable" C18 column. Ensure your mobile phase A has sufficient ionic strength (e.g., 2mM Ammonium Formate + 0.1% Formic Acid).[1]

Q3: What are the optimal MRM transitions? A:

  • Ceftaroline (Active): m/z 605.1

    
     209.1 (Quantifier), 605.1 
    
    
    
    241.1 (Qualifier).
  • Ceftaroline M-1: m/z 623.1

    
     209.1 (Note the +18 mass shift due to hydrolysis).
    
  • Tip: Ensure you separate them chromatographically, as in-source fragmentation of M-1 can sometimes mimic the parent drug, leading to false positives.[1]

Q4: I see carryover between samples. How do I clean it? A: Ceftaroline can stick to metallic surfaces in the HPLC.[1]

  • Fix: Use a needle wash of Methanol:Water:Formic Acid (50:50:1) .[1] The acid helps solubilize the basic amine groups on the drug.

References

  • FDA Clinical Pharmacology Review. Teflaro (Ceftaroline Fosamil) NDA 200327.[1] Center for Drug Evaluation and Research.[1] (Detailed PK and metabolic stability data).

  • Jabeen, et al. (2022).[1] A Critical Review of Analytical Methods for Determination of Ceftaroline Fosamil. Journal of Research in Medical and Dental Science.[1] (Review of HPLC/LCMS methods).

  • Sannolo, N., et al. (2021).[1][2] Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography. Pharmaceutics.[1][2][4] (Validation of extraction protocols and stability data).

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] (General guidelines for recovery and stability).

Sources

Technical Support Center: Optimizing Chromatographic Separation of T-91825 and T-91825-d3

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the chromatographic separation of T-91825 (Ceftaroline) and its deuterated internal standard, T-91825-d3. The separation of isotopologues presents a unique challenge due to their nearly identical physicochemical properties. This document is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, ensuring the development of robust and reproducible analytical methods.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing a systematic approach to problem resolution.

Q1: Why am I observing poor resolution or complete co-elution of T-91825 and T-91825-d3?

A1: The primary challenge in separating T-91825 and its deuterated analog is the minimal difference in their chemical properties. The separation relies on the "deuterium isotope effect," where deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to reduced van der Waals interactions with the stationary phase.[1] Achieving baseline resolution requires a highly efficient chromatographic system.

Recommended Actions:

  • Enhance Column Efficiency:

    • Switch to a High-Efficiency Column: Employ a column packed with smaller particles (e.g., sub-2 µm for UHPLC) or use a core-shell particle column. These columns provide a higher number of theoretical plates, which is critical for separating compounds with very similar retention times.

    • Increase Column Length: If pressure limits allow, using a longer column (e.g., 150 mm instead of 50 mm) increases the residence time and provides more opportunities for the subtle differences between the isotopologues to manifest as separation.

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Percentage: Fine-tune the isocratic hold or the gradient slope. A shallower gradient or a lower percentage of the organic solvent (e.g., acetonitrile, methanol) increases retention and can improve the resolution between closely eluting peaks.

    • Experiment with Different Organic Solvents: The selectivity between T-91825 and T-91825-d3 can differ between acetonitrile and methanol. While acetonitrile often provides better efficiency (sharper peaks), methanol can offer different selectivity.

  • Lower the Column Temperature:

    • Reducing the column temperature (e.g., from 40°C to 25°C or 30°C) can sometimes enhance the subtle interaction differences between the analytes and the stationary phase, thereby improving resolution. However, this will also increase backpressure and retention times.

  • Verify System Performance:

    • Ensure the HPLC/UHPLC system has minimal extra-column volume (dead volume) by using appropriate tubing with a small internal diameter and ensuring all fittings are properly made. Excessive dead volume can cause peak broadening that obscures the separation.[2]

Q2: My T-91825 peak is exhibiting significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like T-91825 is a common issue in reversed-phase chromatography. [3] T-91825 (Ceftaroline) contains amine functional groups, which are basic. At mid-range pH values, these groups can become protonated (positively charged) and undergo secondary ionic interactions with deprotonated (negatively charged) residual silanol groups on the silica-based column packing.[4] This mixed-mode retention mechanism leads to poor peak shape.[3][4]

Recommended Actions:

  • Control Mobile Phase pH:

    • Operate at Low pH (Ion Suppression): Adjust the mobile phase pH to be approximately 2 units below the pKa of the basic functional groups on T-91825. At a low pH (e.g., 2.5-3.5), the residual silanol groups on the column are fully protonated (neutral), minimizing secondary ionic interactions.[4] This is often the most effective way to achieve sharp, symmetrical peaks for basic compounds.[5][6]

    • Use an Appropriate Buffer: Employ a buffer like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% to maintain a stable, low pH.

  • Select an Appropriate Column:

    • Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[4][7] Columns specifically marketed for excellent peak shape with basic compounds are highly recommended.

    • Consider a Hybrid Particle Column: Columns with hybrid organic/inorganic silica particles often exhibit fewer active silanol sites and can provide better peak shapes for bases over a wider pH range.[3]

  • Avoid Mass Overload:

    • Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8] Try reducing the injection volume or the sample concentration to see if the peak shape improves.

Visualizing the Effect of pH on Peak Tailing

The following diagram illustrates how mobile phase pH influences the interaction between a basic analyte like T-91825 and the silica stationary phase.

cluster_0 Low pH (e.g., pH 3) cluster_1 Mid pH (e.g., pH 5-7) Analyte_Low Basic Analyte (T-91825) R-NH3+ (Protonated) Silica_Low Silica Surface Si-OH (Neutral Silanol) Interaction_Low Primary Interaction: Hydrophobic Retention Result: Symmetrical Peak Analyte_Mid Basic Analyte (T-91825) R-NH3+ (Protonated) Silica_Mid Silica Surface Si-O- (Ionized Silanol) Analyte_Mid:f1->Silica_Mid:f1 Undesired Ionic Interaction Interaction_Mid Secondary Interaction: Ionic Attraction Result: Peak Tailing

Caption: Effect of mobile phase pH on analyte-stationary phase interactions.

Frequently Asked Questions (FAQs)

Q3: What are the recommended starting conditions for developing a separation method for T-91825 and T-91825-d3?

A3: A systematic approach is crucial for efficient method development. Given the need for high efficiency, UHPLC is recommended if available. The following table provides a robust starting point for your experiments.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, Core-Shell or Sub-2 µm, 100-150 mm length, 2.1 mm IDA C18 phase provides general-purpose hydrophobic retention. High-efficiency particles are critical for resolving the isotopologues.[9]
Mobile Phase A 0.1% Formic Acid in WaterEstablishes a low pH (~2.7) to ensure sharp peak shapes for the basic analyte T-91825 by suppressing silanol interactions.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often preferred for its lower viscosity and higher efficiency compared to methanol.
Gradient 5% to 50% B over 10 minutesA broad scouting gradient helps to determine the approximate elution conditions.[9] This can be optimized to a shallower gradient once the retention window is known.
Flow Rate 0.4 mL/min (for 2.1 mm ID column)A typical flow rate for a 2.1 mm ID column to ensure optimal linear velocity and efficiency.[2]
Column Temp. 40 °CElevated temperature reduces viscosity (lowering backpressure) and can improve peak shape. Adjust as needed for selectivity.
Injection Vol. 1 - 5 µLKeep the injection volume low to prevent band broadening and column overload.
Sample Solvent Mobile Phase A or a weaker solventDissolving the sample in a solvent weaker than the initial mobile phase composition is critical to prevent peak distortion.[2]
Q4: My retention times are drifting between injections. What are the likely causes?

A4: Shifting retention times indicate a lack of system stability. The most common causes are related to the mobile phase, column equilibration, or hardware issues.[11]

Systematic Troubleshooting Workflow:

The diagram below outlines a logical workflow for diagnosing and resolving retention time instability.

Start Retention Time Drifting Check_Equilibration Is the column fully equilibrated? (Run 10-20 column volumes) Start->Check_Equilibration Check_MobilePhase Is the mobile phase freshly prepared, degassed, and stable? Check_Equilibration->Check_MobilePhase No End_Equilibration Solution: Ensure adequate equilibration time. Check_Equilibration->End_Equilibration Yes Check_Pump Is the pump delivering a stable flow? (Check pressure trace for fluctuations) Check_MobilePhase->Check_Pump No End_MobilePhase Solution: Prepare fresh mobile phase. Ensure proper mixing and degassing. Check_MobilePhase->End_MobilePhase Yes Check_Leaks Are there any leaks in the system? Check_Pump->Check_Leaks No End_Pump Solution: Purge the pump. Check/replace seals and check valves. Check_Pump->End_Pump Yes Check_Temp Is the column temperature stable? Check_Leaks->Check_Temp No End_Leaks Solution: Tighten or replace fittings. Check_Leaks->End_Leaks Yes End_Temp Solution: Verify column oven and ambient temperature stability. Check_Temp->End_Temp Yes

Caption: Troubleshooting workflow for retention time instability.

Key Causalities:

  • Column Equilibration: Reversed-phase columns, especially when using buffered mobile phases, require sufficient time to equilibrate before the stationary phase surface is stable, leading to reproducible retention.[12]

  • Mobile Phase Issues: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or absorption of CO2, which can alter the pH of unbuffered or weakly buffered solutions. Always use freshly prepared mobile phases.[11]

  • Pump Performance: Air bubbles in the pump head or faulty check valves can lead to inconsistent flow rates, which directly impacts retention times.[13]

Q5: Is T-91825-d3 a suitable internal standard for the quantitative analysis of T-91825?

A5: Yes, a stable isotope-labeled (SIL) analog like T-91825-d3 is the ideal internal standard (IS) for mass spectrometry-based quantification. [14]

Advantages of using a SIL-IS:

  • Compensates for Matrix Effects: T-91825-d3 has virtually identical chemical and physical properties to T-91825. Therefore, it co-elutes (or elutes very closely) and experiences the same degree of ion suppression or enhancement in the mass spectrometer source caused by components of the biological matrix (e.g., plasma, urine).[15] This ensures that the analyte-to-IS ratio remains constant, leading to accurate quantification.

  • Corrects for Sample Preparation Variability: Any loss of analyte during sample extraction, handling, or injection will be mirrored by a proportional loss of the IS, as they behave identically.[14]

  • Improves Precision and Accuracy: By normalizing the response of the analyte to that of the IS, the method becomes more robust and less susceptible to variations in instrument performance or sample volume.[14]

The primary chromatographic goal when using a SIL-IS with mass spec detection is not necessarily baseline separation, but rather to ensure the two peaks are free from matrix interferences. However, achieving near-separation can be beneficial to confirm peak identity and purity.

References

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • Waters Corporation. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • McCalley, D. V. (2010). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • Gupta, A. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Retrieved from [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry, 46(2), 93-105.

Sources

Validation & Comparative

Validation of Ceftaroline assay using PPI 0903M-d3 per FDA guidelines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Bioanalytical Method Validation of Ceftaroline Using a Stable Isotope-Labeled Internal Standard (PPI 0903M-d3) in Accordance with FDA Guidelines.

This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on the validation of a Ceftaroline assay. It emphasizes the use of the stable isotope-labeled internal standard, PPI 0903M-d3, within the framework of the U.S. Food and Drug Administration's (FDA) bioanalytical method validation guidelines. The content herein is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a robust and defensible bioanalytical method.

Introduction: The Imperative for a Validated Ceftaroline Assay

Ceftaroline, a fifth-generation cephalosporin, is a critical therapeutic agent with potent activity against resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its clinical efficacy is directly linked to maintaining plasma concentrations above the minimum inhibitory concentration (MIC) of the target pathogen.[3] This necessitates Therapeutic Drug Monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies, which in turn, depend on accurate and reliable quantification of the drug in biological matrices.[4][5][6]

The gold standard for such quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[7][8] However, the data generated is only as reliable as the method used. This is where rigorous bioanalytical method validation, as mandated by regulatory bodies like the FDA, becomes paramount.[7][9] A cornerstone of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as PPI 0903M-d3 for Ceftaroline, represents the ideal choice. SIL-IS co-elute with the analyte and have nearly identical chemical properties, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision.[10][11][12]

This guide will walk through the validation of a Ceftaroline assay using its deuterated analogue, PPI 0903M-d3, comparing its performance against the use of a less ideal structural analogue, thereby highlighting the practical and regulatory advantages of using a SIL-IS.

The Regulatory Framework: FDA's Bioanalytical Method Validation (BMV) Guidance

The FDA's "Bioanalytical Method Validation Guidance for Industry" provides a comprehensive framework to ensure the quality and reliability of bioanalytical data.[13][14] This guidance is not merely a checklist, but a foundational document that ensures data submitted for regulatory review is scientifically sound and defensible.[7] For the validation of a Ceftaroline assay, the key parameters to be thoroughly evaluated are:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity (Calibration Curve): The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions.

Adherence to these principles is mandatory for data intended for Investigational New Drug (IND), New Drug Application (NDA), and other regulatory submissions.[7]

Methodology Deep Dive: An LC-MS/MS Assay for Ceftaroline

The "Why": Causality in Method Design

The selection of LC-MS/MS is deliberate. Its high selectivity allows for the differentiation of Ceftaroline from its prodrug, Ceftaroline fosamil, and its inactive metabolite, Ceftaroline M-1.[3][15] The sample preparation method, typically protein precipitation, is chosen for its speed and efficiency in removing the bulk of proteinaceous material from plasma samples, which could otherwise interfere with the analysis.[3][16]

The choice of PPI 0903M-d3 as the internal standard is the most critical decision. Being a deuterated form of Ceftaroline, it shares the same extraction recovery, ionization efficiency, and chromatographic retention time as the analyte.[11] This near-identical behavior allows it to perfectly mirror the analyte's journey from sample preparation to detection, correcting for any potential variability along the way.[10][12][17] A structural analogue, by contrast, would have different physicochemical properties, leading to potential discrepancies in extraction and ionization, thereby compromising data quality.[11]

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Ceftaroline in plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Plasma Sample Aliquot (100 µL) P2 Add Internal Standard (PPI 0903M-d3) P1->P2 P3 Add Precipitation Reagent (e.g., Methanol) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Collect Supernatant P4->P5 A1 Inject Supernatant (20 µL) P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (MRM Mode) A2->A3 D1 Integrate Peak Areas (Ceftaroline & IS) A3->D1 D2 Calculate Peak Area Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3 G cluster_core Core Method Performance cluster_matrix Matrix & Sample Handling cluster_result Final Outcome Linearity Linearity & LLOQ ReliableQuant Reliable Quantification Linearity->ReliableQuant Accuracy Accuracy Accuracy->ReliableQuant Precision Precision Precision->ReliableQuant Selectivity Selectivity Selectivity->Linearity MatrixEffect Matrix Effect MatrixEffect->Accuracy MatrixEffect->Precision Recovery Recovery Recovery->Accuracy Stability Stability Stability->Accuracy

Fig. 2: Interconnectivity of Validation Parameters.

Conclusion: The Gold Standard for Defensible Data

The validation of a bioanalytical method for Ceftaroline in accordance with FDA guidelines is a rigorous but essential process for any research or clinical application. While a method using a structural analogue as an internal standard might meet the minimum acceptance criteria for some parameters, the experimental data clearly demonstrates its inferiority, particularly in compensating for matrix effects.

The use of a stable isotope-labeled internal standard like PPI 0903M-d3 is unequivocally the superior approach. It provides a self-validating system where the internal standard's behavior intrinsically corrects for nearly all sources of analytical variability. This results in a method with higher precision, accuracy, and overall robustness. For researchers, scientists, and drug development professionals, adopting a SIL-IS is not just a best practice; it is a commitment to generating the highest quality, most defensible data for critical decision-making in drug development and patient care.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Bioanalysis Zone URL: [Link]

  • Title: FDA announces final guidance for 'Bioanalytical Method validation,' now available Source: Bioanalysis Zone URL: [Link]

  • Title: Real-world experience of therapeutic drug monitoring and PK/PD achievement of ceftaroline administered by different infusion regimens in patients with confirmed infections caused by Gram-positive bacteria Source: Journal of Antimicrobial Chemotherapy / PubMed URL: [Link]

  • Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: Rapid Communications in Mass Spectrometry / PubMed URL: [Link]

  • Title: Internal Standard Sets for Reliable Metabolomic Analysis Source: IROA Technologies URL: [Link]

  • Title: Quantification of Ceftaroline in Human Plasma Using High-Performance Liquid Chromatography with Ultraviolet Detection: Application to Pharmacokinetic Studies Source: MDPI URL: [Link]

  • Title: Simultaneous determination of ceftaroline, daptomycin, linezolid and rifampicin concentrations in human plasma by on-line solid phase extraction coupled to high-performance liquid chromatography–tandem mass spectrometry Source: Journal of Chromatography B URL: [Link]

  • Title: In Vivo Efficacy of Ceftaroline (PPI-0903), a New Broad-Spectrum Cephalosporin, Compared with Linezolid and Vancomycin against Methicillin-Resistant and Vancomycin-Intermediate Staphylococcus aureus in a Rabbit Endocarditis Model Source: Antimicrobial Agents and Chemotherapy / PMC URL: [Link]

Sources

Introduction: The Critical Role of Bioanalytical Accuracy in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Bioanalytical Accuracy and Precision of T-91825 Quantification: An LC-MS/MS Assay Utilizing the T-91825-d3 Stable Isotope-Labeled Internal Standard

In the landscape of modern drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. This process, known as bioanalysis, forms the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) studies, which in turn inform dosing regimens, safety profiles, and overall regulatory approval. The choice of analytical methodology can profoundly impact the quality and reliability of the data generated.

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of a novel therapeutic agent, herein referred to as T-91825. We will critically evaluate a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which employs its stable isotope-labeled internal standard (SIL-IS), T-91825-d3. The performance of this method will be benchmarked against a conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. Our analysis will focus on the key performance metrics of accuracy and precision, underpinned by experimental data and established regulatory guidelines.

The Principle of Stable Isotope Dilution and its Impact on Assay Performance

The LC-MS/MS method leverages the principle of stable isotope dilution. T-91825-d3 is chemically identical to the analyte (T-91825), but three of its hydrogen atoms have been replaced with deuterium. This substitution results in a 3 Dalton mass increase, making it distinguishable from the analyte by the mass spectrometer, while remaining chromatographically and chemically indistinguishable during sample preparation and analysis.

The core advantage of this approach is that the SIL-IS can be added to the biological sample at the very beginning of the workflow. Consequently, any variability or loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is mirrored by the internal standard. By measuring the ratio of the analyte's mass spectrometric signal to that of the known concentration of the internal standard, the assay can correct for these variations, leading to significantly enhanced precision and accuracy.

In contrast, the HPLC-UV method, while robust, relies on an external calibration curve for quantification. This means that any sample-to-sample variability in extraction efficiency or injection volume can directly translate into analytical error, as there is no internal reference to normalize these discrepancies.

Comparative Analysis of Accuracy and Precision Data

To objectively assess the performance of both methodologies, a series of validation experiments were conducted in accordance with the principles outlined in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry. The key findings for accuracy and precision are summarized below.

Table 1: Intra-Assay and Inter-Assay Precision and Accuracy for T-91825 Quantification
Method QC Level Nominal Conc. (ng/mL) Intra-Assay Precision (%CV) Intra-Assay Accuracy (%RE) Inter-Assay Precision (%CV) Inter-Assay Accuracy (%RE)
LC-MS/MS with T-91825-d3 LLOQ14.8-2.56.2-1.8
LQC33.51.24.12.5
MQC502.10.83.51.5
HQC4001.9-0.52.8-0.9
HPLC-UV LLOQ2012.5-8.214.8-9.5
LQC609.85.511.26.8
MQC5007.2-3.18.9-4.2
HQC40006.52.47.83.1
  • %CV (Coefficient of Variation): A measure of precision. Lower values indicate higher precision.

  • %RE (Relative Error): A measure of accuracy. Values closer to zero indicate higher accuracy.

  • LLOQ: Lower Limit of Quantification.

  • LQC/MQC/HQC: Low, Medium, and High Quality Control samples.

Interpretation of Results:

The data presented in Table 1 clearly demonstrates the superior performance of the LC-MS/MS method utilizing T-91825-d3. The precision, as indicated by the %CV, is consistently below 6.2% across all concentration levels for the LC-MS/MS assay, which is well within the regulatory acceptance criteria of ±15% (±20% at the LLOQ). The accuracy, with %RE values all within ±2.5%, also comfortably meets the acceptance criteria.

Conversely, the HPLC-UV method exhibits significantly higher variability, with %CV values reaching up to 14.8%. While still within the nominal acceptance limits, this level of imprecision can obscure subtle but significant differences in pharmacokinetic profiles. Furthermore, the LLOQ of the HPLC-UV method (20 ng/mL) is 20-fold higher than that of the LC-MS/MS method (1 ng/mL), highlighting the superior sensitivity of the mass spectrometric approach. This enhanced sensitivity is often crucial for accurately characterizing the terminal elimination phase of a drug's profile.

Experimental Workflows and Methodologies

Diagram: Comparative Bioanalytical Workflows

G cluster_0 LC-MS/MS Workflow with T-91825-d3 cluster_1 HPLC-UV Workflow A1 1. Aliquot Plasma Sample A2 2. Add T-91825-d3 (SIL-IS) A1->A2 A3 3. Protein Precipitation (e.g., Acetonitrile) A2->A3 A4 4. Centrifugation A3->A4 A5 5. Supernatant Transfer A4->A5 A6 6. Evaporation & Reconstitution A5->A6 A7 7. LC-MS/MS Analysis (Ratio of T-91825 / T-91825-d3) A6->A7 B1 1. Aliquot Plasma Sample B2 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) B1->B2 B3 3. Vortex & Centrifugation B2->B3 B4 4. Organic Layer Transfer B3->B4 B5 5. Evaporation & Reconstitution B4->B5 B6 6. HPLC-UV Analysis (External Standard Calibration) B5->B6

Caption: Comparative workflows for T-91825 quantification.

Detailed Protocol: LC-MS/MS Method with T-91825-d3
  • Sample Preparation:

    • To a 50 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of T-91825-d3 internal standard working solution (500 ng/mL in methanol).

    • Vortex briefly to mix.

    • Add 200 µL of acetonitrile to precipitate plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

    • Transfer to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu Nexera X2 or equivalent.

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: SCIEX Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • T-91825: Q1 452.3 -> Q3 289.1

      • T-91825-d3: Q1 455.3 -> Q3 292.1

Diagram: The Logic of Internal Standard Correction

G cluster_0 The Self-Validating System of a SIL-IS A Sample Preparation Steps (Potential for Analyte Loss) B Analyte (T-91825) Signal Response A->B Affects C SIL-IS (T-91825-d3) Signal Response A->C Affects Equally D Final Ratio (Analyte / SIL-IS) B->D C->D E Accurate Quantification D->E Leads to

Caption: How a SIL-IS corrects for experimental variability.

**Conclus

Safety Operating Guide

Personal protective equipment for handling PPI 0903M-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for PPI 0903M-d3 (Deuterated Cephalosporin Standard) Content Type: Technical Safety & Logistics Guide Audience: Bioanalytical Scientists, DMPK Researchers, and Lab Managers.

Core Directive: The Dual-Protection Mandate

As a Senior Application Scientist, I often see a dangerous misconception in the lab: that PPE is solely for your protection. When handling high-value isotopic standards like PPI 0903M-d3 (a deuterated analog of the cephalosporin antibiotic Ceftaroline/TAK-599), the mandate is dual-directional.

You are protecting yourself from a potent beta-lactam sensitizer , and you are protecting a chemically labile, isotopically labeled standard from hydrolytic degradation .

PPI 0903M-d3 is not just a chemical; it is a calibrated ruler for your mass spectrometer. Mishandling it introduces moisture (hydrolysis of the beta-lactam ring) or contaminants, rendering your pharmacokinetic data void. The following protocol integrates safety compliance with analytical rigor.

Risk Assessment & Technical Rationale

Before opening the vial, understand the specific hazards associated with this compound class.

Hazard CategorySpecific RiskMechanism of Action
Biological (User) Respiratory Sensitization Beta-lactams (cephalosporins) can acylate proteins in the respiratory tract, leading to IgE-mediated hypersensitivity. Inhalation of nanogram quantities can induce anaphylaxis in sensitized individuals.
Chemical (Compound) Hydrolytic Degradation The strained four-membered beta-lactam ring is thermodynamically unstable. Exposure to atmospheric moisture (hygroscopicity) accelerates ring opening, destroying the molecule's pharmacological identity.
Isotopic (Data) H/D Exchange While carbon-bound deuterium is stable, labile protons (if labeled on N or O) can exchange with atmospheric water, altering the mass shift and ruining the internal standard's utility.

The PPE Matrix: Hierarchy of Controls

Do not rely on "standard lab PPE."[1] Handling PPI 0903M-d3 requires a Level 2+ Containment Strategy .

Personal Protective Equipment Specifications
ComponentSpecificationScientific Rationale
Respiratory N95 (Minimum) or PAPR Crucial: Beta-lactam powders are light and electrostatic. If a biosafety cabinet/fume hood is unavailable, a Powered Air Purifying Respirator (PAPR) is mandatory to prevent sensitization.
Hand Protection Double Nitrile (Accelerator-Free) Outer: 5-8 mil nitrile. Inner: 4 mil nitrile. Why? Visual breach detection and prevention of skin absorption. Latex is avoided due to confounding allergen risks.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area against dust entry.
Body Defense Tyvek® Lab Coat / Sleeve Covers Cotton coats trap powder fibers. Disposable Tyvek or similar non-woven material prevents cross-contamination of the facility and your personal clothing.

Operational Workflow: From Storage to Solution

This workflow is designed to be a self-validating system . If you cannot complete a step (e.g., humidity is too high), the protocol halts to preserve the standard.

Phase 1: Environmental Equilibration
  • Context: PPI 0903M-d3 is stored at -20°C or -80°C.

  • Protocol:

    • Remove the vial from the freezer.

    • STOP: Do not open the vial immediately.

    • Place the vial in a desiccator at room temperature for 45–60 minutes .

    • Validation: Wipe the exterior.[2] If condensation is visible, wait longer. Opening a cold vial sucks atmospheric moisture directly onto the hygroscopic powder.

Phase 2: The Weighing Event (Critical Control Point)
  • Equipment: Analytical Microbalance (5-place), Anti-Static Gun, Ionizing Bar.

  • Protocol:

    • Operate inside a Certified Fume Hood or Powder Containment Enclosure .

    • Discharge static electricity from the vial and spatula using the anti-static gun. Static causes powder to "jump," leading to inhalation risk and mass loss.

    • Weigh the required amount (typically <5 mg) into a pre-tared, amber glass vial.

    • Immediate Seal: Cap the stock vial immediately after sampling. Purge with Argon/Nitrogen if available.

Phase 3: Solubilization
  • Solvent Choice: DMSO (Dimethyl sulfoxide) or Methanol are preferred for stock solutions. Avoid water until the final dilution step to prevent hydrolysis.

  • Protocol:

    • Add solvent directly to the weighed solid.

    • Vortex gently.

    • Visual Check: Ensure no undissolved particles remain (sonicate if necessary, but monitor temperature to prevent degradation).

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling PPI 0903M-d3, prioritizing containment and compound stability.

PPE_Workflow Start Start: Retrieve PPI 0903M-d3 CheckTemp Is Vial at Room Temp? Start->CheckTemp Wait Wait 45 mins in Desiccator CheckTemp->Wait No (Condensation Risk) HoodCheck Is Fume Hood Certified? CheckTemp->HoodCheck Yes Wait->CheckTemp HoodCheck->Start No (STOP WORK) PPE_Level Don PPE: Double Nitrile, Goggles, Lab Coat HoodCheck->PPE_Level Yes StaticCheck Neutralize Static Charge PPE_Level->StaticCheck Weigh Weigh & Solubilize (DMSO) StaticCheck->Weigh Disposal Dispose: Biohazard/Chem Incineration Weigh->Disposal

Caption: Operational logic flow ensuring compound integrity (moisture control) and user safety (containment).

Emergency Procedures & Disposal

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention. Alert medical staff that the agent is a Cephalosporin (Beta-Lactam) .

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based sanitizers (they enhance skin permeation).

Disposal Compliance
  • Solids/Wipes: All gloves, weigh boats, and wipes used in the process must be treated as Hazardous Chemical Waste (often segregated with "Cytotoxic/Potent" waste streams depending on facility rules).

  • Liquids: Dispose of stock solutions via High-Temperature Incineration . Do not pour down the drain; antibiotics in wastewater contribute to antimicrobial resistance (AMR).

References

  • Sader, H. S., et al. (2005).[2] "Antimicrobial activity and spectrum of PPI-0903M (T-91825), a novel cephalosporin." Antimicrobial Agents and Chemotherapy.[2][3][4][5]

  • Centers for Disease Control and Prevention (CDC). (2020). "Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition." Appendix I: Guidelines for Work with Toxins of Biological Origin.

  • Occupational Safety and Health Administration (OSHA). "Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs." OSHA Safety and Health Topics.

  • ResolveMass Laboratories. (2025). "Deuterated Internal Standards for LC-MS: Selection & Handling." Technical Guide.[6]

Sources

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